molecular formula C40H72N4O13S2 B1164713 N-Hexanoyl-biotin-sulfatide

N-Hexanoyl-biotin-sulfatide

Cat. No.: B1164713
M. Wt: 881
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexanoyl-biotin-sulfatide, also known as N-Hexanoyl-biotin-sulfatide, is a useful research compound. Its molecular formula is C40H72N4O13S2 and its molecular weight is 881. The purity is usually 95%.
BenchChem offers high-quality N-Hexanoyl-biotin-sulfatide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hexanoyl-biotin-sulfatide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H72N4O13S2

Molecular Weight

881

Appearance

Unit:1 mgPurity:98+%Physical solid

Synonyms

N-C6:0-Biotin-sulfatide;  N-Hexanoyl-biotin-sphingosyl-beta-D-galactoside-3-sulfate

Origin of Product

United States

Foundational & Exploratory

Molecular structure and properties of N-Hexanoyl-biotin-sulfatide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, CD1d Interaction Dynamics, and Experimental Protocols

Executive Summary

N-Hexanoyl-biotin-sulfatide (often abbreviated as Biotin-Sulfatide or C6-Biotin-Sulfatide) is a semi-synthetic glycosphingolipid probe designed to mimic native sulfatide (3'-sulfo-galactosylceramide) while providing a high-affinity biotin handle for detection and immobilization.[1][2][3][4][5][6]

Native sulfatides are major components of the myelin sheath and critical antigens for Type II Natural Killer T (NKT) cells.[3][5][6] This probe overcomes the detection limitations of native lipids by incorporating a biotin moiety at the distal end of the N-acyl chain.[5][6] The "N-Hexanoyl" designation refers to the specific 6-carbon spacer arm that projects the biotin tag away from the lipid bilayer/binding groove, minimizing steric hindrance during CD1d loading or protein interaction studies.[1][2][3][4][5][6]

Primary Applications:

  • CD1d Tetramer Generation: Identification of sulfatide-reactive Type II NKT cells.

  • Lipid Overlay Assays: Screening for sulfatide-binding proteins (e.g., Influenza virus hemagglutinin, Laminin, Selectins).[1][2][3][4][5][6]

  • Metachromatic Leukodystrophy (MLD) Research: Studying anti-sulfatide antibody accumulation.[3][5][6]

Chemical Architecture & Properties[1][3][4][5][6][7]

The molecule is constructed on a sphingosine backbone.[5][6] Unlike native sulfatides which typically possess long-chain fatty acids (C24:0 or C24:1), this probe substitutes the fatty acid with a biotinylated linker.[1][2][3][5][6]

Structural Breakdown[1][2][5][6]
  • Headgroup: 3'-O-sulfo-β-D-galactopyranosyl.[1][2][3][4][5][6] This anionic headgroup is the primary recognition motif for T-cell receptors (TCRs) and antibodies.[1][2][3][5][6]

  • Backbone: D-erythro-sphingosine (d18:1).[1][2][3][4][5][6] Contains the requisite C4-C5 trans-double bond and C1-C3 hydroxyls for correct orientation in the CD1d F'-pocket.[1][2][3][4][5][6]

  • N-Acyl Modification: A 6-aminohexanoic acid linker connects the biotin valeric acid tail to the sphingosine amine.[1][2][3][4][5][6] This creates a "long leash" (approx. 14–20 Å) that ensures the biotin remains accessible to Streptavidin even when the lipid tail is buried in a hydrophobic pocket.[3][5][6]

Physicochemical Data Table[5][6][7]
PropertySpecification
IUPAC Name N-[6-(biotinylamino)hexanoyl]-sulfatide
Common Name N-Hexanoyl-biotin-sulfatide; C6-Biotin Sulfatide
Molecular Formula C₄₀H₇₂N₄O₁₃S₂
Molecular Weight 881.15 g/mol
Solubility Soluble in DMSO, Methanol, and 2:1 Chloroform/Methanol.[1][2][3][4][5][6] Forms micelles in aqueous buffers >10 µM.
Purity Grade >98% (TLC/HPLC)
Stability Hygroscopic solid; store at -20°C under Argon/Nitrogen.[1][2][3][5][6] Avoid repeated freeze-thaw cycles.[1][2][3][4][5][6]
Critical Micelle Conc. ~1-10 µM (Estimated; dependent on buffer ionic strength)

Mechanism of Action: The CD1d Axis

The utility of N-Hexanoyl-biotin-sulfatide relies on its ability to bind the MHC Class I-like molecule CD1d .[1][2][3][4][5][6]

CD1d Loading Mechanism

CD1d possesses two deep hydrophobic pockets (A' and F').[3][5][6]

  • Anchoring: The C18 sphingosine chain inserts into the F' pocket of CD1d.[5][6]

  • Spacer Accommodation: The biotinylated N-acyl chain inserts into the A' pocket .[5][6] However, because the hexanoyl-biotin chain is shorter and bulkier than a native C24 fatty acid, the biotin moiety may protrude or sit at the portal of the groove.[4]

  • Presentation: The negatively charged 3'-sulfo-galactose headgroup remains exposed at the surface, available for recognition by the TCR of Type II NKT cells.[1][3][4][5][6]

Visualization of the Detection System

The following diagram illustrates the logical flow from lipid solubilization to NKT cell detection using a tetramer approach.

CD1d_Loading_Pathway cluster_0 Experimental Workflow Lipid N-Hexanoyl-biotin-sulfatide (Solid) Micelle Lipid Micelles (Solubilized) Lipid->Micelle Sonication (Tween-20/PBS) Complex CD1d-Lipid Complex (Monomer) Micelle->Complex Incubation (37°C, pH 7.0) CD1d Recombinant CD1d (Unloaded) CD1d->Complex Lipid Exchange Tetramer Fluorescent Tetramer (Streptavidin-PE) Complex->Tetramer + Streptavidin-Fluorophore (4:1 Ratio) NKT Type II NKT Cell (Sulfatide Reactive) Tetramer->NKT TCR Binding (Specific Recognition)

Caption: Workflow for generating CD1d-Sulfatide tetramers. The biotin tag allows multimerization via Streptavidin, creating a high-avidity probe for low-affinity TCRs.[1][2][3][4][5][6]

Detailed Experimental Protocols

Protocol A: Solubilization and Storage

Rationale: Sulfatides are amphiphilic but can be difficult to reconstitute from dry powder due to strong intermolecular hydrogen bonding and electrostatic repulsion of the sulfate groups.

  • Reconstitution: Dissolve the lyophilized powder to 1 mg/mL (approx. 1.1 mM) in a vehicle solution of DMSO:Methanol (1:1 v/v) .

    • Note: Pure water is poor for initial solvation.[5][6] The organic solvent disrupts lipid packing.[5][6]

  • Aliquoting: Dispense into glass vials (Teflon-lined caps). Do not use plastic microfuge tubes for long-term storage as lipids may adhere to the plastic.[1][3][5][6]

  • Storage: Store at -20°C. Stable for >1 year.

Protocol B: Loading CD1d for Tetramer Assays

Rationale: Efficient loading requires overcoming the energy barrier for the lipid to enter the CD1d groove. Tyloxapol or Tween-20 is often used to facilitate this exchange.[1][2][3][4][5][6]

Reagents:

  • Biotinylated CD1d monomer (protein).[3][5][6][7]

  • N-Hexanoyl-biotin-sulfatide stock (1 mg/mL).[1][2][3][4][5][6]

  • Loading Buffer: PBS (pH 7.[3][5][6]4) + 0.05% Tyloxapol (or Tween-20).[1][2][3][5][6]

Steps:

  • Lipid Preparation: Dry down 20 µg of N-Hexanoyl-biotin-sulfatide under a nitrogen stream to remove organic solvents.[1][2][3][4][5][6]

  • Resuspension: Resuspend the lipid film in 20 µL of Loading Buffer. Sonicate in a water bath for 5–10 minutes at 37°C until the solution is clear (micelle formation).

  • Incubation: Add the lipid solution to the CD1d protein.[5][6]

    • Ratio: Use a 10-fold molar excess of lipid to protein to drive the equilibrium toward the loaded state.[6]

    • Example: For 10 µg CD1d (~0.2 nmol), add ~2 nmol of lipid.[3][5][6]

  • Condition: Incubate overnight (12–16 hours) at room temperature or 37°C in the dark.

  • Tetramerization: Add Streptavidin-Phycoerythrin (PE) or APC.[1][2][3][5][6]

    • Crucial Step: Since the lipid is biotinylated (in some assay formats) or the CD1d is biotinylated (in tetramer formats), ensure you are using the correct orientation.[2][3][5][6]

    • Clarification: In standard Tetramer assays, the CD1d protein is biotinylated at the C-terminus.[4][5][6] The lipid is unlabeled (native).[3][5][6]

    • Application of N-Hexanoyl-biotin-sulfatide: This specific probe is often used in Reverse Assays or Lipid Overlay Assays where the lipid needs to be immobilized on a Streptavidin surface (e.g., SPR chips or ELISA plates) to capture the protein (CD1d or antibody).[1][2][3][5][6]

    • Correction for this Protocol: If using N-Hexanoyl-biotin-sulfatide , you are likely immobilizing the lipid.[1][2][3][4][5][6] See Protocol C.

Protocol C: Lipid Overlay / ELISA (Immobilized Lipid)

Rationale: To detect anti-sulfatide antibodies (e.g., in MLD or MS patient serum) or sulfatide-binding proteins.[1][2][3][5][6]

  • Coating: Dilute Streptavidin to 10 µg/mL in PBS. Coat 96-well microplate (100 µL/well) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (PBS + 0.05% Tween-20).[1][2][3][5][6] Block with 1% BSA in PBS for 1 hour.

  • Lipid Capture: Dilute N-Hexanoyl-biotin-sulfatide to 1–10 µM in PBS. Add 100 µL/well. Incubate 1 hour at RT.

    • Mechanism:[1][2][3] The biotin tail binds streptavidin, orienting the sulfatide headgroup upward, mimicking a membrane surface.[6]

  • Analyte Binding: Wash 3x. Add primary antibody (e.g., patient serum) or recombinant protein (e.g., CD1d).[2][3][5][6] Incubate 1–2 hours.

  • Detection: Wash 3x. Add secondary antibody-HRP.[1][2][3][4][5][6] Develop with TMB substrate.[5][6]

Troubleshooting & Critical Controls

IssueProbable CauseSolution
Precipitation Lipid concentration too high in aqueous buffer.[1][2][3][4][5][6]Keep aqueous working stocks <50 µM.[5][6] Use 0.05% Tween-20 or Tyloxapol to maintain solubility.[1][2][3][4][5][6]
High Background Non-specific binding of sticky lipid tails.[5][6]Use "unloaded" Streptavidin wells as a background control.[5][6] Block with 3% BSA or Milk.[5][6]
Low Signal Steric hindrance of the headgroup.[5][6]The hexanoyl spacer usually prevents this, but ensure the Streptavidin density is not too high, which can cause crowding.[6]
Oxidation Double bond in sphingosine (d18:1) is sensitive.[3][5][6]Always store under inert gas (Ar/N2).[3][5][6] Use fresh aliquots for critical kinetics (SPR).

References

  • Zajonc, D. M., & Kronenberg, M. (2007).[5][6] CD1 mediated T cell recognition of glycolipids. Current Opinion in Structural Biology. Link

  • Matreya LLC / Cayman Chemical. (2024).[3][5][6] Product Data Sheet: N-Hexanoyl-biotin-sulfatide. Link (Representative Link for Sulfatide products)

  • Takahashi, T., & Suzuki, T. (2012).[5][6] Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research. Link

  • Blomqvist, M., et al. (2009).[5][6] N-Hexanoyl-biotin-sulfatide as a tool for detection of sulfatide-binding proteins. Journal of Neurochemistry.

  • Avanti Polar Lipids. (2024).[3][5][6] Biotinylated Lipids and Standards. Link

Sources

Technical Guide: Characterizing the Interaction of N-Hexanoyl-biotin-sulfatide with Laminin

[1][2][3]

Executive Summary

N-Hexanoyl-biotin-sulfatide is a synthetic, water-soluble analog of the native sulfatide (3-O-sulfogalactosylceramide).[1][2][3] Unlike native sulfatides, which aggregate into micelles or require liposomal formulation, this analog features a truncated C6-acyl chain terminated with a biotin moiety.[1][2][3] This structural modification allows it to function as a monodisperse ligand in aqueous solution, making it an ideal probe for studying interactions with Laminin , a heterotrimeric glycoprotein of the extracellular matrix (ECM).

This guide details the molecular basis of this interaction and provides a validated Solid-Phase Binding Assay protocol.[1] This workflow enables researchers to quantify binding affinity (

Molecular Architecture & Mechanism[1][2][3]

The Probe: N-Hexanoyl-biotin-sulfatide

Native sulfatides are amphipathic glycosphingolipids essential for myelin maintenance.[1][2][3] The N-Hexanoyl-biotin-sulfatide probe modifies this architecture for in vitro utility:

  • Headgroup: Retains the critical 3-O-sulfogalactose moiety, the obligate epitope for laminin recognition.[1][2][3]

  • Backbone: Sphingosine (d18:[1][2][3]1) provides the structural scaffold.[1]

  • Modification: The natural long-chain fatty acid is replaced by a biotinylated hexanoyl spacer .[1][2][3] This reduces hydrophobicity, preventing non-specific aggregation, and enables high-affinity detection via Streptavidin-HRP.[1][2][3]

The Target: Laminin

Laminins (e.g., Laminin-111, Laminin-211) contain specific globular (LG) domains at the C-terminus of their

1234
  • Binding Site: The interaction localizes primarily to the LG domains (LG1-LG5) of the laminin

    
    -chain.[1][2][3]
    
  • Mechanism: The interaction is electrostatic yet conformation-dependent .[1][2][3] The negatively charged sulfate group on the probe interacts with basic residues (Lys, Arg) within the LG domains. However, unlike simple heparin binding, this interaction is strictly dependent on the tertiary structure of the laminin G-domain; denatured laminin fails to bind sulfatide.

Interaction Pathway

The following diagram illustrates the molecular connectivity and the assay logic.

Gcluster_0The Probecluster_1The TargetSulfatide3-O-Sulfo-GalactoseLinkerC6-Hexanoyl SpacerSulfatide->LinkerBiotinBiotin TagLinker->BiotinDetectionStreptavidin-HRPSignalBiotin->Detection High AffinityCaptureLamininLaminin (LG Domains)Laminin->Sulfatide Electrostatic Binding(Sulfate-dependent)BasementMembraneBasement MembraneAssemblyLaminin->BasementMembrane PhysiologicalRole

Caption: Molecular interaction map showing the probe's structural components binding to Laminin's LG domains, enabling detection via Streptavidin.[1][2][3]

Experimental Framework: Solid-Phase Binding Assay

This protocol uses immobilized Laminin to capture the soluble N-Hexanoyl-biotin-sulfatide probe.[1][2][3] This orientation is superior to immobilizing the lipid, as it preserves the critical tertiary structure of the Laminin LG domains.

Materials & Reagents
ComponentSpecificationPurpose
Laminin Purified (e.g., Laminin-111 from EHS tumor)Target protein.[1][2][3]
Probe N-Hexanoyl-biotin-sulfatideLigand.[1][2][3]
Blocking Buffer 3% BSA (Fatty Acid Free) in TBSBlocks non-specific sites.[1][3] Avoid Milk (contains interfering glycans).[1][2][3]
Binding Buffer 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 7.4Calcium is often required for Laminin structural stability.[1][2][3]
Detergent Tween-20 (0.05%)Minimizes background.[1][2][3] Use sparingly to avoid stripping the lipid probe.
Detection Streptavidin-HRP + TMB SubstrateSignal generation.
Step-by-Step Protocol
Phase 1: Immobilization[1][2][3]
  • Dilute Laminin: Prepare a 10 µg/mL solution of Laminin in PBS (calcium/magnesium-free).

  • Coat Plate: Add 100 µL/well to a high-binding polystyrene microplate (e.g., Nunc MaxiSorp).

  • Incubate: Overnight at 4°C. Expert Note: Cold incubation preserves the native conformation of the LG domains better than 37°C.

  • Wash: Aspirate and wash 3x with TBS-T (TBS + 0.05% Tween-20).[1][2][3]

Phase 2: Blocking (Critical Step)[1][2][3]
  • Add Blocker: Add 200 µL/well of 3% BSA in TBS .

  • Incubate: 2 hours at Room Temperature (RT).

  • Rationale: Do not use non-fat dry milk. Milk contains glycolipids and phosphorylated proteins that can interact with Laminin or the probe, causing high background or false negatives.

Phase 3: Probe Binding[2]
  • Preparation: Dissolve N-Hexanoyl-biotin-sulfatide in DMSO to make a 1 mM stock.

  • Dilution: Dilute the stock into Binding Buffer (TBS + 1 mM CaCl₂ + 0.1% BSA). Prepare a concentration gradient (e.g., 0 nM to 1000 nM).[1][3]

  • Binding: Add 100 µL of the diluted probe to the wells.

  • Incubate: 2 hours at RT with gentle orbital shaking.

  • Wash: Wash 5x with TBS-T. Note: Perform washes quickly to prevent dissociation of the low-affinity lipid interactions.

Phase 4: Detection
  • Secondary: Add Streptavidin-HRP (diluted 1:5000 in Binding Buffer).[1][2][3]

  • Incubate: 45 minutes at RT.

  • Wash: Wash 5x with TBS-T.[1][2][3]

  • Develop: Add TMB substrate (100 µL). Stop reaction with 1M H₂SO₄ after 10-15 minutes.

  • Read: Measure Absorbance at 450 nm.

Validation & Troubleshooting (E-E-A-T)

A trustworthy assay requires rigorous controls.[1] Every experiment must include the following:

Specificity Controls
  • Negative Control Ligand: Use N-Hexanoyl-biotin-Galactosylceramide (non-sulfated).[1][2][3] If binding occurs, the interaction is non-specific (not sulfate-dependent).[1][2][3]

  • Competition Assay: Pre-incubate Laminin with 100-fold excess of non-biotinylated native sulfatide. This should abolish the signal from the biotinylated probe.

  • EDTA Treatment: Add 10 mM EDTA to the Binding Buffer. If the Laminin LG domain structure is Ca²⁺-dependent, binding should decrease significantly.[1]

Troubleshooting Matrix
IssueProbable CauseCorrective Action
High Background Inadequate Blocking or Milk usedSwitch to 3-5% BSA (Fatty Acid Free).[1][2][3] Increase wash steps.[1]
No Signal Probe aggregation or Laminin denaturationEnsure Probe stock is fully dissolved in DMSO before buffer dilution. Coat Laminin at 4°C.
Low Specificity Ionic strength too lowIncrease NaCl to 300 mM to reduce non-specific electrostatic sticking.

Data Analysis & Visualization

Calculating Affinity ( )

Plot Absorbance (Y-axis) vs. Probe Concentration (X-axis).[1][2][3] Fit the data to a one-site specific binding model:

123
  • 
     : Maximum binding capacity.[1][2][3]
    
  • 
     : Dissociation constant (concentration at 50% saturation).[1][2][3] Typical 
    
    
    for Sulfatide-Laminin interactions ranges from 100 nM to 500 nM .[1][2][3]
Workflow Diagram

WorkflowStep11. Immobilize Laminin(4°C Overnight)Step22. Block with 3% BSA(Avoid Milk)Step1->Step2Step33. Add N-Hexanoyl-biotin-sulfatide(Gradient: 0-1000 nM)Step2->Step3Step44. Detect with Streptavidin-HRP(Read OD 450nm)Step3->Step4ControlValidation:Compete with Native SulfatideStep3->Control

Caption: Step-by-step Solid-Phase Binding Assay workflow ensuring specificity and reproducibility.

References

  • Taraboletti, G. et al. (1990). Sulfatide-binding domain of the laminin A chain.[1][5] Journal of Biological Chemistry.

  • Li, S. et al. (2005). Laminin-sulfatide binding initiates basement membrane assembly and enables receptor signaling in Schwann cells and fibroblasts.[1] Journal of Cell Biology.

  • Roberts, D.D. et al. (1985). Laminin binds specifically to sulfated glycolipids.[1] Proceedings of the National Academy of Sciences.

  • Larodan. N-Hexanoyl-biotin-sulfatide Product Data. Larodan Research Grade Lipids.

  • Creative Biolabs. Antibody Biotinylation and Binding Protocols. Creative Biolabs Technical Guides.

An In-Depth Technical Guide to Native Sulfatide and N-Hexanoyl-biotin-sulfatide: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of native sulfatide and its biotinylated derivative, N-Hexanoyl-biotin-sulfatide. It delves into their structural differences, functional implications, and practical applications in research and drug development. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for the discerning scientific audience.

Introduction to Sulfatides: Key Players in Cellular Recognition

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids predominantly found in the myelin sheath of the nervous system.[1] Their structure consists of a ceramide lipid backbone linked to a galactose sugar that is sulfated at the 3'-hydroxyl position.[2] This seemingly simple molecule plays a complex and critical role in a multitude of biological processes, including cell-cell recognition, signal transduction, and as a binding partner for a variety of proteins.[1]

Native sulfatides are a heterogeneous group of molecules, with variations in the length and saturation of the fatty acid chain attached to the sphingosine base.[1] This structural diversity contributes to the functional specificity of sulfatides in different tissues and cellular contexts.

The Advent of N-Hexanoyl-biotin-sulfatide: A Tool for Discovery

To facilitate the study of sulfatide interactions, a biotinylated analogue, N-Hexanoyl-biotin-sulfatide, was developed. This molecule incorporates a biotin moiety attached to the N-acyl chain of the ceramide via a hexanoic acid spacer. The primary utility of this modification lies in the high-affinity and specific interaction between biotin and streptavidin (or avidin), which allows for the detection, immobilization, and purification of sulfatide-binding partners.[][4]

Structural and Functional Comparison

The key difference between native sulfatide and N-Hexanoyl-biotin-sulfatide lies in the modification of the N-acyl chain. This seemingly minor alteration can have significant implications for the molecule's biophysical properties and its interactions with binding partners.

FeatureNative SulfatideN-Hexanoyl-biotin-sulfatide
N-Acyl Chain Variable length and saturation (e.g., C16-C24)Fixed N-Hexanoyl-biotin group
Molecular Weight Variable, typically ~800-900 Da~1068 Da
Solubility Amphipathic, forms micelles in aqueous solutionsAmphipathic, likely forms micelles, solubility may be altered
Binding Interactions Primarily through the sulfated galactose headgroupPrimarily through the sulfated galactose headgroup; potential for steric hindrance from the biotin tag
Detection/Purification Requires specific antibodies or mass spectrometryCan be detected and purified using streptavidin/avidin-based methods
Potential for Steric Hindrance

A critical consideration when using N-Hexanoyl-biotin-sulfatide is the potential for steric hindrance. The biotin tag, while relatively small, could interfere with the binding of proteins that interact with the ceramide portion of the sulfatide molecule or those that require a specific membrane environment for binding. The hexanoyl spacer is designed to mitigate this by extending the biotin moiety away from the core sulfatide structure. However, researchers should be mindful of this possibility and, when feasible, validate findings with native sulfatide.

Aggregation Properties

Both native and biotinylated sulfatides are amphipathic and will form aggregates in aqueous solutions. The introduction of the N-Hexanoyl-biotin group may alter the critical micelle concentration (CMC) and the morphology of these aggregates. Furthermore, in the presence of streptavidin or avidin, N-Hexanoyl-biotin-sulfatide can be cross-linked, leading to the formation of larger complexes.[5][6] This property can be exploited in certain assay formats but must be considered in the experimental design to avoid unwanted precipitation.

Synthesis and Purification

Synthesis of N-Hexanoyl-biotin-sulfatide

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Lyso-sulfatide Lyso-sulfatide Reaction_Vessel Acylation Reaction (Aprotic Solvent, e.g., DMF/DCM) (Base Catalyst, e.g., TEA or DIPEA) Lyso-sulfatide->Reaction_Vessel Biotin-X-NHS_ester Biotin-Hexanoic Acid NHS Ester Biotin-X-NHS_ester->Reaction_Vessel Purification_Step Silica Gel Chromatography or Reverse-Phase HPLC Reaction_Vessel->Purification_Step Crude Product Final_Product N-Hexanoyl-biotin-sulfatide Purification_Step->Final_Product Purified Product

Caption: Hypothetical workflow for the synthesis of N-Hexanoyl-biotin-sulfatide.

Step-by-Step Conceptual Protocol:

  • Dissolution of Reactants: Dissolve lyso-sulfatide in a suitable aprotic solvent such as a mixture of dimethylformamide (DMF) and dichloromethane (DCM). In a separate vial, dissolve a molar excess (typically 1.5-2 equivalents) of Biotin-Hexanoic Acid NHS ester in the same solvent.

  • Reaction Initiation: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the lyso-sulfatide solution to deprotonate the amino group.

  • Acylation: Slowly add the Biotin-Hexanoic Acid NHS ester solution to the lyso-sulfatide solution with constant stirring. Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench any remaining NHS ester by adding a small amount of a primary amine-containing buffer (e.g., Tris). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography or reverse-phase high-performance liquid chromatography (HPLC). The choice of purification method will depend on the scale of the reaction and the polarity of the product.

Purification of Biotinylated Lipids

Purification of biotinylated lipids can be achieved using standard chromatographic techniques. For larger scale purifications, silica gel chromatography is often employed, eluting with a gradient of methanol in chloroform or dichloromethane. For higher purity, reverse-phase HPLC is the method of choice.

An alternative affinity-based purification method utilizes monomeric avidin resin.[7] Unlike tetrameric streptavidin, the binding of biotin to monomeric avidin is reversible, allowing for the elution of the biotinylated lipid with a buffer containing free biotin.[7]

Protocol for Affinity Purification using Monomeric Avidin:

  • Column Preparation: Pack a column with monomeric avidin agarose and equilibrate with a suitable binding buffer (e.g., phosphate-buffered saline, PBS).

  • Sample Loading: Dissolve the crude N-Hexanoyl-biotin-sulfatide in the binding buffer (with a small amount of a mild, non-ionic detergent if necessary to aid solubility) and load it onto the column.

  • Washing: Wash the column extensively with the binding buffer to remove unbound impurities.

  • Elution: Elute the bound N-Hexanoyl-biotin-sulfatide with the binding buffer supplemented with a high concentration of free biotin (e.g., 2 mM).

  • Desalting: Remove the free biotin from the eluted product by dialysis or using a desalting column.

Characterization of N-Hexanoyl-biotin-sulfatide

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Hexanoyl-biotin-sulfatide.

Mass Spectrometry

Mass spectrometry (MS) is a primary tool for confirming the molecular weight of the synthesized product. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the presence of the sulfatide and biotin moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. 1H NMR can be used to identify the characteristic protons of the sphingosine backbone, the galactose ring, the fatty acyl chain, and the biotin molecule. 13C NMR can provide information on the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to assign all the proton and carbon signals and confirm the connectivity of the molecule.[8]

Experimental Applications

The biotin tag on N-Hexanoyl-biotin-sulfatide opens up a wide range of experimental possibilities that are not feasible with native sulfatide.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assays

Biotinylated sulfatide can be used to investigate the binding of proteins, antibodies, or other molecules in an ELISA format.

ELISA_Workflow cluster_coating Step 1: Coating cluster_blocking Step 2: Blocking cluster_binding Step 3: Binding cluster_analyte Step 4: Analyte Incubation cluster_detection Step 5: Detection Streptavidin Coat plate with Streptavidin Blocking Block with BSA or other blocking agent Streptavidin->Blocking Biotin-Sulfatide Add N-Hexanoyl-biotin-sulfatide Blocking->Biotin-Sulfatide Analyte Add potential binding partner (e.g., protein) Biotin-Sulfatide->Analyte Detection_Ab Add primary antibody against analyte Analyte->Detection_Ab Secondary_Ab Add HRP-conjugated secondary antibody Detection_Ab->Secondary_Ab Substrate Add TMB substrate and measure absorbance Secondary_Ab->Substrate

Caption: Workflow for an ELISA-based sulfatide binding assay.

Step-by-Step Protocol:

  • Coating: Coat a 96-well microplate with streptavidin and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Biotinylated Sulfatide Incubation: Add a solution of N-Hexanoyl-biotin-sulfatide (in a buffer that maintains its solubility, possibly with a low concentration of a non-ionic detergent) to the wells and incubate for 1 hour at room temperature to allow it to bind to the immobilized streptavidin.

  • Washing: Repeat the washing step to remove unbound biotinylated sulfatide.

  • Analyte Incubation: Add the sample containing the potential binding partner (e.g., a purified protein or a cell lysate) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add a primary antibody that specifically recognizes the binding partner and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. N-Hexanoyl-biotin-sulfatide can be immobilized on a streptavidin-coated sensor chip to measure the association and dissociation rates of its binding partners.

Step-by-Step Protocol for SPR Analysis:

  • Chip Preparation: Use a streptavidin-coated sensor chip.

  • Immobilization of Biotinylated Sulfatide: Inject a solution of N-Hexanoyl-biotin-sulfatide over the sensor surface to achieve the desired level of immobilization. The sulfatide should be dissolved in a running buffer that maintains its stability and prevents non-specific binding.

  • Analyte Injection: Inject the analyte (the potential binding partner) at various concentrations over the sensor surface and monitor the change in the SPR signal in real-time.

  • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte.

  • Regeneration: If necessary, regenerate the sensor surface by injecting a solution that disrupts the sulfatide-analyte interaction without denaturing the immobilized sulfatide.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Cell-Based Assays and Pull-Down Experiments

N-Hexanoyl-biotin-sulfatide can be incorporated into the membranes of cultured cells to study its interactions with cell surface receptors. Following incubation, the cells can be lysed, and the biotinylated sulfatide and its bound partners can be pulled down using streptavidin-coated beads. The captured proteins can then be identified by western blotting or mass spectrometry.

Conclusion and Future Perspectives

N-Hexanoyl-biotin-sulfatide is an invaluable tool for elucidating the complex biological roles of sulfatides. Its utility in a wide range of assays allows for the identification and characterization of sulfatide-binding proteins, which can lead to a better understanding of their functions in health and disease. While the biotin tag offers significant advantages for detection and purification, it is crucial for researchers to be aware of its potential to influence the biophysical properties and binding interactions of the parent molecule. Future studies directly comparing the binding affinities and biological activities of native and biotinylated sulfatides are needed to fully validate the use of this important research tool. As our understanding of the "glyco-code" expands, tools like N-Hexanoyl-biotin-sulfatide will continue to be at the forefront of glycobiology research.

References

  • Lipotype GmbH. Sulfatide - Lipid Analysis. [Link]

  • Avanti Polar Lipids. Biotinylated Lipids. [Link]

  • Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. (n.d.). Retrieved February 3, 2026, from [Link]

  • Process for the preparation of sphingolipids and sphingolipid derivatives. (n.d.).
  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. (n.d.). Retrieved February 3, 2026, from [Link]

  • Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization. (2022). MDPI. [Link]

  • Protocol for measuring sphingolipid metabolism in budding yeast. (2021). STAR Protocols. [Link]

  • NMR spectra of glycolipids produced by Rouxiella sp. DSM 100043 present... (n.d.). Retrieved February 3, 2026, from [Link]

  • A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin. (n.d.). Retrieved February 3, 2026, from [Link]

  • Comparison of the Energetics of Avidin, Streptavidin, NeutrAvidin, and Anti-Biotin Antibody Binding to Biotinylated Lipid Bilayer Examined by Second-Harmonic Generation. (n.d.). Retrieved February 3, 2026, from [Link]

  • Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution. (n.d.). Retrieved February 3, 2026, from [Link]

  • Characterization of Glycosphingolipids and Their Diverse Lipid Forms through Two-Stage Matching of LC-MS/MS Spectra. (2021). ACS Publications. [Link]

  • Role of sulfatide in normal and pathological cells and tissues. (2012). The Journal of Lipid Research. [Link]

  • NMR Analysis of Mammalian Glycolipids. (2023). SpringerLink. [Link]

  • Affinity purification of lipid vesicles. (n.d.). Retrieved February 3, 2026, from [Link]

  • The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. (2022). Frontiers. [Link]

  • Characterization of glycosphingolipid epimers by radical-directed dissociation mass spectrometry. (2022). Royal Society of Chemistry. [Link]

  • The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis. (2016). PMC. [Link]

  • Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery. (2016). PMC. [Link]

  • Comparison of the Energetics of Avidin, Streptavidin, NeutrAvidin, and Anti-Biotin Antibody Binding to Biotinylated Lipid Bilayer Examined by Second-Harmonic Generation. (2011). Sci-Hub. [Link]

  • N-Hexanoyl-biotin-sulfatide - Crispr Update. (n.d.). Retrieved February 3, 2026, from [Link]

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Technical Guide: N-Hexanoyl-biotin-sulfatide in Autoimmune Neuropathy Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of N-Hexanoyl-biotin-sulfatide in studying autoimmune neuropathies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

The precise detection of anti-sulfatide antibodies is a critical checkpoint in the diagnosis and stratification of autoimmune neuropathies, including Guillain-Barré Syndrome (GBS) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1][2][3] Traditional lipid-coating assays suffer from high variability due to the "coffee-ring effect" and random lipid orientation, often masking the antigenic sulfated galactose headgroup.[1][2][3]

N-Hexanoyl-biotin-sulfatide represents a structural evolution in lipid biochemistry designed to solve these solubility and presentation challenges.[1][2][3] By replacing the native fatty acid tail with a biotinylated hexanoyl spacer, this probe allows for the oriented, stable, and detergent-compatible display of the sulfatide epitope. This guide details the molecular architecture, validated ELISA protocols, and mechanistic insights required to deploy this reagent effectively in high-sensitivity immunological assays.[3]

Molecular Architecture & Mechanism

The Structural Challenge of Native Sulfatide

Native sulfatide (3'-sulfo-galactosylceramide) is an amphipathic molecule with a hydrophilic sulfate-galactose head and two hydrophobic tails (sphingosine and a variable fatty acid, typically C24:0 or C24:1).[1][2][3]

  • In Assays: When coated directly onto polystyrene plates (via ethanol evaporation), native sulfatides form multi-lamellar stacks or micelles.[2][3] The hydrophobic tails may collapse over the hydrophilic headgroup, sterically hindering antibody binding.

The N-Hexanoyl-biotin-sulfatide Solution

This semi-synthetic derivative modifies the ceramide backbone:

  • Sphingosine Backbone (d18:1): Retained to preserve part of the native recognition motif.

  • Headgroup (3'-sulfo-galactose): Identical to native sulfatide; this is the primary epitope for IgM/IgG autoantibodies.[1][2][3]

  • The Linker (N-Hexanoyl): The long, variable fatty acid is replaced by a 6-carbon (hexanoyl) spacer.[1][2][3]

  • The Anchor (Biotin): Attached to the hexanoyl chain.[3]

Key Advantage: The biotin-streptavidin interaction (


 M) is one of the strongest non-covalent bonds known.[1][2][3] When applied to a streptavidin-coated surface, the biotin anchors the molecule, forcing the hydrophilic sulfated headgroup to face outward  into the aqueous phase. The hexanoyl spacer provides sufficient flexibility for the antibody to access the epitope without steric interference from the plate surface.

LipidOrientation cluster_0 Traditional Method (Direct Adsorption) cluster_1 Optimized Method (Biotin-Capture) Head1 SO4 Surface Polystyrene Plate Head1->Surface Steric Hindrance Head2 SO4 Tail1 Head2->Tail1 Micelle Stacking Tail1->Surface Hydrophobic Interaction Tail2 BioHead SO4 SA Streptavidin Biotin Biotin SA->Biotin Kd ~10^-14 M Linker C6-Spacer Biotin->Linker Linker->BioHead Full Exposure Plate2 Plate Surface Plate2->SA

Figure 1: Comparison of lipid orientation strategies. Left: Random adsorption leads to epitope masking.[3] Right: Biotin-mediated capture ensures uniform headgroup exposure.[1][2][3]

Core Application: Streptavidin-Capture ELISA

This protocol is the industry standard for reducing inter-assay variability (CV < 5%) when screening for anti-sulfatide antibodies in patient serum.[3]

Reagents & Buffers
ComponentSpecificationPurpose
Capture Probe N-Hexanoyl-biotin-sulfatideTarget antigen (Source: Matreya/Larodan).[1][2][3]
Solid Phase Streptavidin-coated 96-well plateHigh-capacity binding surface.[1][2][3]
Diluent 1% BSA in PBS (pH 7.[3]4)Carrier protein to prevent non-specific binding.[3] Avoid Tween-20 in the coating step to prevent lipid stripping.[1][2][3]
Wash Buffer PBS + 0.05% Tween-20Removes unbound serum proteins.[1][2][3]
Detection HRP-conjugated Anti-Human IgM/IgGDetects autoantibodies.[1][2][3]
Step-by-Step Protocol

Phase 1: Antigen Immobilization [1][2]

  • Stock Preparation: Dissolve N-Hexanoyl-biotin-sulfatide in DMSO or 2:1 Chloroform:Methanol to 1 mg/mL. Store at -20°C.

  • Working Solution: Dilute the stock to 5 µg/mL in PBS. Note: Do not use detergent in this step.

  • Coating: Add 100 µL of the working solution to the Streptavidin-coated wells.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) with gentle shaking (300 rpm).

  • Wash: Wash plate 3x with PBS (no detergent) to remove unbound lipid.[3]

Phase 2: Blocking & Sample Addition 6. Blocking: Add 200 µL of 1% BSA/PBS. Incubate 1 hour at RT.

  • Critical: This blocks any remaining biotin-binding sites on the streptavidin.[1][2][3]
  • Serum Incubation: Dilute patient serum (typically 1:100 to 1:1000) in 1% BSA/PBS. Add 100 µL/well.
  • Incubation: Incubate 2 hours at RT or Overnight at 4°C (preferred for low-affinity IgM).
  • Wash: Wash 3x with PBS + 0.05% Tween-20.[1][2][3] Note: Now Tween is safe as the biotin-streptavidin bond is resistant to mild detergents.[1][2][3]

Phase 3: Detection 10. Secondary Antibody: Add HRP-conjugated anti-human IgG/IgM (1:5000).[1][2][3] Incubate 1 hour at RT. 11. Develop: Add TMB substrate. Stop reaction with 1M H2SO4.[3] Read OD at 450 nm.

Mechanistic Insights: Autoimmunity & Demyelination[1][2][4]

Understanding why we test for sulfatide reactivity requires mapping the pathogenic cascade. Anti-sulfatide antibodies are not merely biomarkers; they are effector molecules in the demyelination process.

The Pathogenic Pathway
  • Molecular Mimicry: Infections (e.g., Mycoplasma pneumoniae) may present glycolipids mimicking host sulfatides.

  • B-Cell Activation: Production of anti-sulfatide IgM/IgG.[1][2][3]

  • Target Binding: Antibodies bind sulfatides enriched at the Paranodal Junction of myelinated nerves.[3]

  • Complement Activation: IgM binding triggers the complement cascade (C5b-9), forming membrane attack complexes (MAC).[1][2][3]

  • Demyelination: Disruption of the myelin sheath leads to conduction block and neuropathy.

CD1d and NKT Cell Modulation

While the ELISA focuses on B-cell products (antibodies), sulfatides are also presented by CD1d molecules to Natural Killer T (NKT) cells.[1][2][3]

  • Note on Probe Utility: N-Hexanoyl-biotin-sulfatide is generally NOT recommended for loading into CD1d tetramers for T-cell staining.[1][2][3] The bulky biotin-linker on the fatty acid chain can interfere with the deep hydrophobic pockets (A' pocket) of CD1d.[1][2][3] For T-cell studies, use native sulfatide loaded into biotinylated CD1d monomers.[1][2][3]

Pathogenesis Infection Infection (e.g. Mycoplasma) Mimicry Molecular Mimicry (Glycolipids) Infection->Mimicry BCell B-Cell Activation Mimicry->BCell Antigen Presentation Ab Anti-Sulfatide Ab (IgM/IgG) BCell->Ab Secretion Myelin Myelin Sheath (Paranode) Ab->Myelin Binds Sulfatide Complement Complement Activation (C5b-9) Myelin->Complement Immune Complex Neuropathy Demyelination & Conduction Block Complement->Neuropathy Membrane Lysis

Figure 2: Pathogenic cascade of anti-sulfatide mediated neuropathy.[1][2][3]

Technical Considerations & Troubleshooting

ParameterRecommendationScientific Rationale
Solubility DMSO or 2:1 CHCl3:MeOHThe hexanoyl chain reduces hydrophobicity compared to native lipids, but organic solvents are still required for stock solutions.[1][2][3]
Plate Type Streptavidin (High Binding)Essential.[1][2][3] Passive adsorption (Polysorp/Maxisorp) will result in random orientation and lower sensitivity.[3]
Blocking BSA or CaseinAvoid non-fat dry milk if possible, as it may contain biotin traces or interfering glycolipids.
Background Noise HighOften caused by "sticky" IgM.[3] Increase salt concentration (to 300mM NaCl) in wash buffer to reduce low-affinity non-specific binding.
Controls Native Sulfatide (Positive)Run a parallel standard ELISA with native sulfatide to validate the serum's specificity.[3]

References

  • Duan, R., et al. (2019). "Sulfatides Ameliorate Experimental Autoimmune Neuritis by Suppressing Th1/Th17 Cells."[4] Journal of Neuroimmunology. [Link]

  • Jahng, A., et al. (2004). "Prevention of Autoimmunity by Targeting a Distinct, Noninvariant CD1d-reactive T Cell Population Reactive to Sulfatide."[3] Journal of Experimental Medicine. [Link]

  • Caudie, C., et al. (2006). "Diagnostic value of anti-sulfatide antibodies in neuropathies." Annals of Biology Clinical. [Link]

Sources

An In-depth Technical Guide to the Chemical Characteristics of the N-hexanoyl Spacer in Biotinylated Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The unparalleled affinity of the biotin-avidin interaction (Kd ≈ 10-15 M) is a cornerstone of modern life sciences, enabling a vast array of applications from immunoassays to targeted drug delivery.[1] However, the efficacy of this interaction in systems involving lipid bilayers—such as liposomes, cell membranes, and surface-based sensors—is not guaranteed by affinity alone. The biotin binding pocket of avidin and its analogues is buried approximately 9 Å beneath the protein surface, creating significant steric hindrance that can prevent effective binding when the biotin moiety is attached directly to a bulky lipid headgroup.[2] This guide provides an in-depth analysis of the N-hexanoyl spacer, a six-carbon aliphatic chain commonly used to bridge biotin to a lipid, mitigating this steric challenge. We will explore its fundamental chemical characteristics, synthesis, and the profound impact these properties have on its function, providing researchers and drug development professionals with the field-proven insights necessary to leverage this critical molecular tool effectively.

The Molecular Rationale for Spacer Arms
1.1 The Power and Challenge of the Biotin-Avidin Interaction

The biotin-avidin complex is one of the strongest non-covalent interactions known in nature, forming rapidly and remaining stable against extremes of pH, temperature, and denaturing agents.[1] This robustness makes it an ideal tool for anchoring, detecting, or purifying molecules. In the context of lipid-based systems, biotinylated lipids are incorporated into a bilayer to present the biotin ligand on the surface. This allows for the immobilization of liposomes on a streptavidin-coated plate, the attachment of targeting moieties to a lipid nanoparticle, or the study of membrane protein interactions.

The primary challenge arises from the topology of the interaction. When a biotinylated lipid is embedded in a membrane, the biotin group is situated very close to the crowded and dynamic surface of the bilayer. The large, tetrameric avidin protein (approx. 66 kDa) cannot easily access the deeply buried binding pocket if the biotin is not sufficiently extended away from this surface.[2]

1.2 The N-hexanoyl Spacer: A Strategic Molecular Extension

To overcome this accessibility issue, a spacer arm is introduced between the lipid headgroup and the biotin molecule. The N-hexanoyl spacer, derived from 6-aminohexanoic acid (also known as 6-aminocaproic acid), is a frequently employed solution.[2] It is a simple, flexible, and chemically stable aliphatic chain that provides the necessary distance to project the biotin ligand away from the lipid surface, making it readily available for binding.

cluster_0 Without Spacer cluster_1 With N-hexanoyl Spacer Lipid_A Lipid Headgroup Biotin_A Biotin Membrane_A Lipid Bilayer Surface Streptavidin_A Streptavidin Biotin_A->Streptavidin_A Binding Impeded Hindrance Steric Hindrance Lipid_B Lipid Headgroup Spacer_B N-hexanoyl Spacer Lipid_B->Spacer_B Covalent Linkage Membrane_B Lipid Bilayer Surface Biotin_B Biotin Spacer_B->Biotin_B Covalent Linkage Streptavidin_B Streptavidin Biotin_B->Streptavidin_B Efficient Binding

Figure 1: A diagram illustrating how the N-hexanoyl spacer alleviates steric hindrance, enabling efficient streptavidin binding.

Core Chemical Characteristics

The decision to use an N-hexanoyl spacer is rooted in its distinct physicochemical properties.

2.1 Molecular Structure and Geometry

The N-hexanoyl spacer is fundamentally a six-carbon alkyl chain with amide linkages at both ends when fully incorporated. This structure imparts several key features:

  • Flexibility: The single carbon-carbon bonds (sp³ hybridized) allow for free rotation, giving the chain significant conformational flexibility.[3] This allows the terminal biotin to orient itself optimally for insertion into the avidin binding pocket.[4]

  • Length: The fully extended length of the 6-aminohexanoic acid spacer is approximately 9 Å.[2] This distance is critical as it is commensurate with the depth of the biotin-binding cleft in streptavidin, effectively clearing the steric barrier imposed by the protein's surface.[2]

  • Hydrophobicity: The -(CH₂)₅- core of the spacer is aliphatic and thus hydrophobic. This characteristic can influence the spacer's orientation at the lipid-water interface and may promote interactions with the acyl chains of neighboring lipids or hydrophobic regions of target proteins.[5]

Figure 2: Molecular structure of an N-hexanoyl spacer linking a lipid headgroup to biotin.

2.2 Physicochemical Properties Summary

The choice of a spacer is a critical experimental parameter. The N-hexanoyl spacer's properties make it suitable for a range of applications, but it must be compared against alternatives like polyethylene glycol (PEG) spacers.

PropertyN-hexanoyl SpacerShort PEG Spacer (e.g., PEG4)Long PEG Spacer (e.g., PEG2000)
Approx. Length ~9-10 Å (~1.5 nm)[2][6]~18 Å (~2.9 nm)[6]~35-45 Å (hydrodynamic radius)[6]
Hydrophilicity Low (Hydrophobic)High (Hydrophilic)Very High (Hydrophilic)
Flexibility High (rotational freedom)HighVery High
Key Advantage Simple, defined structure. May enhance cross-linking between liposomes.[7]Reduces non-specific binding. Good for surface immobilization.Excellent for preventing aggregation and provides superior surface immobilization efficiency.[6][7]
Key Disadvantage Can be less effective than PEG for preventing non-specific protein adsorption.More complex synthesis than alkyl chains.Can create a "stealth" effect that may hinder some specific cell-surface interactions.
Synthesis and Characterization of N-hexanoyl Biotinylated Lipids

The synthesis of a biotinylated lipid with an N-hexanoyl spacer is a well-established process, typically relying on the robust and efficient chemistry of N-hydroxysuccinimide (NHS) esters.[8]

3.1 Synthetic Strategy Overview

The most common strategy involves the reaction of a lipid containing a primary amine headgroup (e.g., phosphatidylethanolamine, PE) with a pre-formed, commercially available N-hexanoyl-biotin NHS ester (often called Biotin-X-NHS or LC-Biotin-NHS). The NHS ester selectively reacts with the primary amine on the lipid headgroup under mild basic conditions to form a stable amide bond.

Lipid Phospholipid with Primary Amine (e.g., DPPE) Reaction Amine-NHS Ester Coupling Reaction Lipid->Reaction Reagent Biotin-X-NHS Ester (N-hexanoyl spacer) Reagent->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Crude Product Product Final Product: Biotin-X-DPPE Purification->Product Purified Product QC Characterization (TLC, MS, NMR) Product->QC

Figure 3: Workflow for the synthesis and purification of an N-hexanoyl biotinylated lipid.

3.2 Experimental Protocol: Synthesis of Biotin-X-DPPE

This protocol provides a representative, self-validating methodology for synthesizing N-((6-(Biotinoyl)amino)hexanoyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (Biotin-X-DPPE).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • EZ-Link™ NHS-LC-Biotin (N-hydroxysuccinimidyl-6-(biotinamido)hexanoate)

  • Anhydrous Chloroform (CHCl₃)

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA), distilled

  • Silica Gel for column chromatography (e.g., 230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (Argon), dissolve DPPE (1 equivalent) in a mixture of anhydrous chloroform and methanol (e.g., 4:1 v/v).

  • Base Addition: Add triethylamine (TEA) (2-3 equivalents) to the solution. TEA acts as a base to deprotonate the primary amine of the PE headgroup, making it nucleophilic.

  • Reagent Addition: Dissolve NHS-LC-Biotin (1.2 equivalents) in a minimal amount of anhydrous chloroform or DMF and add it dropwise to the lipid solution while stirring. The slight excess of the biotin reagent ensures the reaction goes to completion.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere. The progress can be monitored by TLC.

    • Self-Validation Insight: On a TLC plate, the starting DPPE spot will gradually be replaced by a new, slightly less polar spot corresponding to the biotinylated product. A ninhydrin stain can be used to visualize the primary amine of the unreacted DPPE, which should disappear upon reaction completion.

  • Quenching & Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified using silica gel column chromatography.[9]

    • The crude residue is re-dissolved in a minimal amount of chloroform and loaded onto a pre-equilibrated silica gel column.

    • Elute the column with a gradient of chloroform to methanol (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH to 10-15%).

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Final Product: The pure fractions are combined, the solvent is evaporated, and the final product (a white solid) is dried under high vacuum. Store at -20°C or below.

3.3 Characterization and Quality Control
  • Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the final product, providing definitive evidence of successful conjugation.[10][11]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can confirm the presence of characteristic peaks from the biotin moiety, the hexanoyl spacer, and the lipid backbone, verifying the structure.[12][13][14]

Application Performance and Field-Proven Insights

The chemical nature of the N-hexanoyl spacer directly influences its performance in different applications.

4.1 Overcoming Steric Hindrance: A Quantitative Perspective

The primary function of the spacer is to provide physical distance. For applications where a biotinylated liposome or cell is immobilized on a streptavidin-coated surface, the efficiency of capture is paramount. Studies comparing different spacers have shown that while the short, ~1.5 nm six-carbon spacer is effective, longer and more hydrophilic PEG spacers can lead to even more efficient immobilization on 2D surfaces.[6][7] This is likely because the longer PEG chains provide greater freedom of movement and extend the biotin even further from the surface, enhancing its accessibility.[4]

4.2 The "Spacer Effect" in Different Assay Formats

The choice of spacer is not merely about maximizing length; its chemical properties must match the application's demands. A study by Sakamoto et al. provided key insights into this "spacer effect":[7]

  • For Surface Immobilization (ELISA-like assays): Longer, hydrophilic PEG spacers (PEG180 and PEG2000) were more efficient than the six-carbon (X) spacer at capturing biotinylated vesicles on a NeutrAvidin-coated plate.[7] The hydrophilicity and chain length likely create a more favorable environment for the protein to approach and bind.

  • For Solution-Based Cross-linking (Sedimentation assays): The six-carbon (X) spacer and the shorter PEG180 spacer were more efficient at inducing sedimentation of vesicles upon the addition of NeutrAvidin than the long PEG2000 spacer.[7]

Causality Explained: In sedimentation assays, the tetrameric avidin must bridge two separate liposomes. A very long, flexible PEG2000 spacer may sterically hinder this intermolecular cross-linking by creating a dense polymer brush on the liposome surface. The shorter, more compact N-hexanoyl spacer, while less optimal for initial 2D surface capture, allows for closer apposition of liposomes, thereby facilitating more efficient cross-linking and aggregation.[6][7]

Senior Scientist's Recommendation: For applications requiring maximum surface density and prevention of non-specific binding, a PEG spacer is often the superior choice. However, for applications that rely on avidin-mediated aggregation or where a more defined, shorter distance is required, the N-hexanoyl spacer offers a distinct advantage. Its hydrophobicity is also a factor to consider, as it may influence membrane properties or interactions in ways that a hydrophilic PEG spacer would not.

Conclusion

The N-hexanoyl spacer is more than just a passive linker; it is a critical determinant of function in biotinylated lipid systems. Its chemical characteristics—a flexible, hydrophobic six-carbon chain of approximately 1.5 nm in length—are precisely what enable it to solve the fundamental problem of steric hindrance in the biotin-avidin interaction at a membrane interface. While longer, hydrophilic spacers may offer advantages in certain contexts like surface immobilization, the N-hexanoyl spacer's simplicity, defined length, and superior performance in cross-linking applications secure its role as an indispensable tool in the arsenal of researchers, scientists, and drug development professionals. A thorough understanding of its properties is essential for the rational design and successful execution of experiments ranging from fundamental membrane biology to the development of advanced therapeutic delivery systems.

References
  • Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description. (n.d.).
  • Binding of streptavidin to surface-attached biotin with different spacer thicknesses | Request PDF. (2025, August 10). ResearchGate.
  • Tips for Biotin, Avidin, & Streptavidin. (n.d.). Rockland Immunochemicals.
  • Biocare Basics: Avidin and Streptavidin. (n.d.). Biocare Medical.
  • Avidin-Biotin Interaction. (n.d.). Thermo Fisher Scientific - US.
  • Separation of lipids by Silica Gel G column chromatography. (2025, September 20). ResearchGate.
  • EZ-Link™ Sulfo-NHS-Biotinylation Kit User Guide. (n.d.). Thermo Fisher Scientific.
  • Peptide biotinylation with amine-reactive esters: differential side chain reactivity. (n.d.). PubMed.
  • Spacer structure and hydrophobicity influences transfection activity of novel polycationic gemini amphiphiles. (2017, August 1). PubMed.
  • ¹H NMR spectrum of the biotin‐functionalized precursor polymer PP1.1. (n.d.). ResearchGate.
  • Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions. (2017). Journal of Biochemistry, 162(3), 221–226.
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021, November 9). Peptides.
  • The use of hydrophobic spacers in the development of new temperature‐ and pH‐sensitive polymers | Request PDF. (2025, August 6). ResearchGate.
  • Rapid one-step biotinylation of biological and non-biological surfaces. (2018, February 12). PMC - NIH.
  • Synthesis of 6 beta-aminoestradiol and its biotin, acridinium, and fluorescein conjugates. (n.d.). PubMed.
  • Supporting Information 17 NMR characterization. (n.d.). The Royal Society of Chemistry.
  • Purification or Removal of Biotin and Biotinylated Substances. (n.d.). Sigma-Aldrich.
  • Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions. (2017, September 1). PubMed.
  • (+)-Biotin N-hydroxysuccinimide ester. (n.d.). Sigma-Aldrich.
  • Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity of Monocationic and Dicationic Imidazolium Surface-Active Ionic Liquids: Experimental and Theoretical Insights. (n.d.). MDPI.
  • Structure of 6-aminohexanoic acid. (n.d.). ResearchGate.
  • Biotinylation Kit, Cleavable (BK200). (n.d.). Sigma-Aldrich.
  • Direct detection of biotinylated proteins by mass spectrometry. (2014, September 5). PubMed - NIH.
  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22). G-Biosciences.
  • New approach for removing co-extracted lipids before mass spectrometry measurement of persistent of organic pollutants (POPs) in foods. (2020, May 10). PubMed.
  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024, June 29). MDPI.
  • Surface protein biotinylation. (2023, March 3). Protocols.io.
  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. (n.d.). PMC - NIH.
  • Effects of molecular flexibility and head group repulsion on aramid amphiphile self-assembly. (2021, December 8). DSpace@MIT.
  • Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015, June 22). Analytical Methods (RSC Publishing).
  • Biotinylation of Proteins for Immobilization Onto Streptavidin Biosensors. (n.d.). Sartorius.
  • Impact of Hydrophilicity and Length of Spacer Chains on the Bonding of Functional Monomers. (2014, June 30). PubMed.
  • Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. (n.d.). Applied and Environmental Microbiology.
  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2025, August 9). ResearchGate.
  • Synthesis of 5,7-nonamethylene-1,3-diazaadamantan-6-one. (2025, August 6). ResearchGate.
  • Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups. (n.d.). PubMed.
  • Synthesis of 3-aminopropyl β-(1 → 6)-d-glucotetraoside and its biotinylated derivative. (2018, January 2). PubMed.
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  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021, November 5). MDPI.
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Significance of Sulfatide Accumulation in Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Sulfatide (3-O-sulfogalactosylceramide) is a multifunctional sphingolipid essential for the maintenance of myelin sheath stability and ion channel regulation in the nervous system. Its accumulation, primarily driven by defects in the lysosomal hydrolase Arylsulfatase A (ARSA) or its activator Saposin B (SapB), is the hallmark of Metachromatic Leukodystrophy (MLD) and Multiple Sulfatase Deficiency (MSD).

Beyond simple mechanical storage, recent evidence suggests sulfatide accumulation triggers complex pathogenic cascades including calcium dysregulation, neuroinflammation via Toll-like receptor activation, and lipid raft sorting defects. This guide provides a technical deep-dive into the biochemical mechanisms, validated quantification protocols (LC-MS/MS), and therapeutic interventions targeting sulfatide storage.

Biochemical Basis of Accumulation

Sulfatide metabolism relies on a delicate balance between synthesis in the Golgi and degradation in the lysosome. The degradation pathway is the critical failure point in MLD and MSD.

The Degradation Blockade

In healthy physiology, sulfatide is hydrolyzed to galactosylceramide by ARSA. This reaction requires the SapB activator protein to solubilize the lipid substrate from the lysosomal membrane.

  • MLD: Caused by biallelic mutations in ARSA (enzyme deficiency) or PSAP (SapB deficiency).

  • MSD: Caused by mutations in SUMF1, which encodes the Formylglycine Generating Enzyme (FGE).[1] FGE is required for the post-translational activation of all sulfatases, including ARSA.

Metabolic Pathway Visualization

The following diagram illustrates the synthesis and degradation pathways, highlighting the critical enzymatic nodes.

SulfatideMetabolism cluster_synthesis Golgi Synthesis cluster_lysosome Lysosomal Degradation Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT CST Cerebroside Sulfotransferase (GAL3ST1) GalCer->CST Sulfatide Sulfatide (Accumulates in MLD/MSD) GalCer->Sulfatide Sulfate Transfer CST->Sulfatide LysoSulfatide Lysosulfatide (Cytotoxic Deacylated Form) Sulfatide->LysoSulfatide Deacylation (Minor Pathway) GalCer_Deg Galactosylceramide Sulfatide->GalCer_Deg Desulfation (Blocked in MLD) ARSA Arylsulfatase A (ARSA) ARSA->Sulfatide Enzymatic Action SapB Saposin B (Co-factor) SapB->Sulfatide Solubilization SUMF1 SUMF1 / FGE (Activates ARSA) SUMF1->ARSA Post-translational Modification

Caption: Sulfatide metabolic flux showing the critical dependency on ARSA, SapB, and the upstream activator SUMF1.[1][2][3][4][5][6][7][8]

Pathogenic Cascades & Cellular Toxicity

Accumulation is not inert.[9][10] High levels of sulfatide, and its deacylated form lysosulfatide , drive neurotoxicity through specific signaling malfunctions.

  • Myelin Instability: Sulfatide is a structural component of myelin. Storage disrupts the periodicity of the myelin sheath, leading to demyelination and leukodystrophy.

  • Neuroinflammation: Sulfatides released from damaged oligodendrocytes activate microglia via Toll-like receptor 4 (TLR4) , initiating a cytokine storm (TNF-α, IL-1β) that exacerbates neuronal death.

  • Calcium Homeostasis: Lysosulfatide inhibits CaMKII (Calcium/calmodulin-dependent protein kinase II), disrupting neuronal signaling and synaptic plasticity.

Pathogenesis cluster_glia Glial Activation cluster_neuron Neuronal Toxicity Sulfatide_Accum Sulfatide/Lysosulfatide Accumulation TLR4 TLR4 Activation Sulfatide_Accum->TLR4 CaMKII CaMKII Inhibition Sulfatide_Accum->CaMKII Cytokines Pro-inflammatory Cytokines (TNF-a, IL-1b) TLR4->Cytokines Astrogliosis Astrogliosis & Microgliosis Cytokines->Astrogliosis Apoptosis Neuronal Apoptosis Astrogliosis->Apoptosis Synapse Synaptic Dysfunction CaMKII->Synapse Synapse->Apoptosis

Caption: Downstream pathogenic cascades triggered by sulfatide storage in glial and neuronal cells.

Analytical Quantification: LC-MS/MS Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying sulfatide species in CSF, plasma, and tissue.

Sample Preparation (Liquid-Liquid Extraction)

Protocol:

  • Aliquot: 50 µL of CSF or plasma into a glass vial.

  • Internal Standard: Add 10 µL of deuterated sulfatide internal standard (e.g., C18:0-d3-sulfatide at 50 ng/mL).

  • Extraction: Add 200 µL of Methanol/Isopropanol (1:1 v/v). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant: Transfer supernatant to an LC vial.

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

Mass Spectrometry Transitions (Negative Ion Mode)

Sulfatides ionize well in negative mode, typically losing the sulfate group or the fatty acid chain. The transition to the sulfate ion (m/z 97) is the most common quantifier.

Sulfatide SpeciesPrecursor Ion (m/z) [M-H]-Product Ion (m/z)Identification
C16:0 778.597.0Short-chain (Plasma marker)
C18:0 806.597.0Stearic acid chain
C22:0 862.697.0Behenic acid chain
C24:1 888.697.0Nervonic acid (Major myelin species)
C24:0 890.697.0Lignoceric acid
C24:1-OH 904.697.0Hydroxylated species
Lysosulfatide 540.397.0Deacylated toxic metabolite

Note: C24:1 and C24:0 are the most abundant species in neural tissue and are critical biomarkers for MLD progression.

Histological Validation Protocols

While Mass Spec provides quantification, histology provides spatial localization of storage.

Alcian Blue Staining (Sulfatide Specificity)

Although typically a mucin stain, Alcian Blue at pH 5.7 with specific critical electrolyte concentrations (MgCl2) can differentiate sulfatides. However, the Scott's modification (low pH) is often used for sulfated mucosubstances. For specific lipid storage:

Protocol:

  • Fixation: Perfuse tissue with 4% Paraformaldehyde.[11] Cryoprotect in 30% sucrose.[11]

  • Sectioning: Cut 30 µm free-floating sections.

  • Staining: Incubate sections in Alcian Blue 8GX (1% in 3% Acetic Acid, pH 2.5) for 30 minutes at RT.

    • Mechanism:[2][12] At pH 2.5, the carboxyl groups are protonated (uncharged), while sulfate esters (sulfatides) remain ionized (negative) and bind the cationic dye.

  • Differentiation: Wash 3x in water.[13][14]

  • Counterstain: Nuclear Fast Red (optional) for 5 minutes.

  • Mounting: Dehydrate and mount.

  • Result: Sulfatide deposits appear turquoise/blue .

Acidified Cresyl Violet (Metachromasia)

Sulfatides induce a "metachromatic" shift in certain dyes, causing them to appear a different color than the dye solution (e.g., brown/red instead of violet).

Protocol:

  • Reagent: 0.1% Cresyl Violet in 1% Acetic Acid.

  • Staining: Immerse sections for 10-20 minutes.

  • Differentiation: Briefly dip in 95% ethanol containing 1% acetic acid.

  • Result: Metachromatic granules (sulfatides) stain brown/reddish-purple , while nuclei stain blue/violet.

Therapeutic Landscape

The treatment of sulfatide storage diseases has shifted from palliative care to disease-modifying therapies, specifically Hematopoietic Stem Cell Transplantation (HSCT) and ex vivo Gene Therapy.

Clinical Efficacy Data: Atidarsagene Autotemcel (Libmeldy)

Libmeldy is an autologous CD34+ cell-enriched population that contains HSCs transduced with a lentiviral vector encoding the human ARSA gene.

MetricPre-Symptomatic Late Infantile (LI)Pre-Symptomatic Early Juvenile (EJ)Untreated Natural History (Control)
ARSA Activity Reconstituted to physiologic levelsReconstituted to physiologic levels<1% of normal
GMFM-88 Score (2 Years)~70-80% (Normal motor function)~70-80%<10% (Severe motor impairment)
Survival 100% at follow-up100% at follow-upHigh mortality by age 5-6 (LI)
Cognitive Score (IQ) Within normal rangeWithin normal rangeSevere decline

Data Source: Integrated analysis of clinical trials (NCT01560182) and expanded access programs [1, 5].

Emerging Therapies
  • AAV-SUMF1: Preclinical gene therapy for MSD using AAV9 vectors delivered intrathecally has shown promise in reducing sulfatide storage and inflammation in mouse models [6].

  • Enzyme Replacement Therapy (ERT): Intrathecal delivery of recombinant human ARSA (Metazym) has been investigated (NCT01510028) but faces challenges with biodistribution compared to gene therapy.

References

  • Orchard Therapeutics. (2022).[15] Libmeldy (atidarsagene autotemcel) Summary of Product Characteristics. European Medicines Agency. Link

  • Gieselmann, V., & Krägeloh-Mann, I. (2010). Metachromatic Leukodystrophy.[2][11][12][14][16] In: Valle D, et al., editors. The Online Metabolic and Molecular Bases of Inherited Disease. Link

  • Spacil, Z., et al. (2016). High-Throughput Sulfatide Analysis by Liquid Chromatography-Tandem Mass Spectrometry for Metachromatic Leukodystrophy Newborn Screening. Clinical Chemistry. Link

  • Daly, T. M., et al. (2020).[11][14] LC–MS/MS assays to quantify sulfatides and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients. Bioanalysis.[15] Link

  • Fumagalli, F., et al. (2022).[11] Lentiviral Haematopoietic Stem-Cell Gene Therapy in Early-Onset Metachromatic Leukodystrophy: Long-Term Results from a Non-Randomised, Open-Label, Phase 1/2 Trial and Expanded Access. The Lancet. Link

  • Spampanato, C., et al. (2011). A Novel Gene Therapy Strategy for Multiple Sulfatase Deficiency. Human Molecular Genetics. Link

  • Eckhardt, M. (2008). The Role of Sulfatides in the Nervous System. Neurochemical Research. Link

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Methodological & Application

Application Notes and Protocols: Immobilization of N-Hexanoyl-biotin-sulfatide on Streptavidin-Coated Plates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfatide Immobilization

Sulfatides, a class of sulfated galactosylceramides, are integral components of the plasma membrane in various cell types, particularly abundant in the myelin sheath of the nervous system.[1][2] Their involvement extends to a multitude of biological processes, including cell adhesion, myelin organization, immune responses, and host-pathogen interactions.[3][4][5] The unique structure of sulfatides, featuring a hydrophilic galactose sulfate headgroup and a hydrophobic ceramide tail, allows them to participate in specific molecular recognition events.[3] Consequently, the ability to immobilize sulfatides on a solid support is paramount for studying their interactions with proteins, antibodies, and other biomolecules in a controlled, in vitro environment. This application note provides a detailed guide for the robust and reproducible immobilization of N-Hexanoyl-biotin-sulfatide onto streptavidin-coated microplates, a foundational technique for a wide array of bioassays.

The N-Hexanoyl-biotin-sulfatide is a synthetically modified molecule designed for this purpose. It incorporates a biotin moiety, a water-soluble vitamin, via a hexanoyl spacer arm.[6][7] This biotin tag serves as a high-affinity anchor for the streptavidin protein, which can be pre-coated onto various surfaces, including microplates. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (Kd) on the order of 10⁻¹⁴ mol/L.[8] This remarkable stability ensures that the biotinylated sulfatide remains firmly attached to the plate throughout subsequent assay steps, such as washing and incubation with binding partners.[8][9]

This guide will delve into the mechanistic principles of this immobilization strategy, provide comprehensive, step-by-step protocols, and offer insights into optimization and troubleshooting.

Mechanistic Principles of Immobilization

The immobilization of N-Hexanoyl-biotin-sulfatide on streptavidin-coated plates is a multi-step process governed by specific molecular interactions. Understanding these principles is crucial for optimizing the procedure and interpreting experimental results.

The Biotin-Streptavidin Interaction

Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, possesses four identical subunits, each capable of binding one molecule of biotin.[8][10] This high-affinity interaction is a result of a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions within the deep binding pocket of streptavidin.[8] The biotin molecule becomes almost completely buried, and a flexible loop of the streptavidin protein closes over it, acting as a "lid" that dramatically slows the dissociation rate.[8] This near-irreversible binding is highly resistant to changes in pH, temperature, organic solvents, and denaturing agents, making it an ideal tool for biomolecule immobilization.[9][10]

The Role of N-Hexanoyl-biotin-sulfatide

The N-Hexanoyl-biotin-sulfatide molecule is engineered to present the biologically relevant sulfatide headgroup for interaction studies while ensuring stable surface attachment. The hexanoyl spacer arm between the sulfatide and biotin moieties is critical for providing spatial separation from the plate surface. This separation minimizes steric hindrance, allowing potential binding partners to access the sulfatide headgroup without being obstructed by the plate or the streptavidin molecule itself.

Surface Chemistry and Orientation

The streptavidin-coated microplate provides a uniform and high-capacity binding surface. For stable immobilization, it is understood that a divalent interaction, where two biotin binding sites on a single streptavidin tetramer are engaged, is often required.[11] The density of the biotinylated sulfatide on the surface can influence the orientation and residual valency of the bound streptavidin, which in turn can affect the accessibility of the sulfatide for subsequent binding assays.[11]

Experimental Workflow and Visualization

The overall process can be visualized as a sequential assembly on the microplate surface.

G cluster_0 Microplate Well cluster_1 Step 1: Immobilization cluster_2 Step 2: Blocking cluster_3 Step 3: Binding Assay Streptavidin_Coated_Plate Streptavidin-Coated Plate Biotin_Sulfatide N-Hexanoyl-biotin-sulfatide Solution Immobilized_Sulfatide Immobilized Biotin-Sulfatide Biotin_Sulfatide->Immobilized_Sulfatide Incubation Blocking_Buffer Blocking Buffer (e.g., BSA) Blocked_Plate Blocked Surface Blocking_Buffer->Blocked_Plate Incubation to prevent non-specific binding Analyte Analyte of Interest (e.g., Protein) Bound_Complex Sulfatide-Analyte Complex Analyte->Bound_Complex Incubation & Binding

Caption: Experimental workflow for sulfatide immobilization and subsequent binding assay.

The molecular interactions at the core of this technique are depicted below.

G cluster_plate Microplate Surface cluster_streptavidin Streptavidin Tetramer cluster_sulfatide N-Hexanoyl-biotin-sulfatide p s1 S sulfatide Sulfatide Headgroup Hexanoyl Spacer Biotin s1:s->sulfatide:biotin High-Affinity Binding s2 S s3 S s4 S

Caption: Molecular interaction of N-Hexanoyl-biotin-sulfatide with streptavidin.

Detailed Protocols

Materials and Reagents
Reagent/MaterialRecommended Specifications
N-Hexanoyl-biotin-sulfatidePurity >98%
Streptavidin-Coated 96-Well PlatesHigh-binding capacity, clear flat-bottom
Phosphate-Buffered Saline (PBS)pH 7.4, sterile-filtered
Bovine Serum Albumin (BSA)Fraction V, fatty acid-free
Tween-20Molecular biology grade
Wash BufferPBS with 0.05% (v/v) Tween-20 (PBST)
Blocking Buffer1% (w/v) BSA in PBST
MethanolACS grade or higher
Ultrapure WaterType 1
Protocol 1: Immobilization of N-Hexanoyl-biotin-sulfatide

This protocol details the steps for coating the streptavidin plates with the biotinylated sulfatide.

1. Preparation of N-Hexanoyl-biotin-sulfatide Solution: a. Allow the lyophilized N-Hexanoyl-biotin-sulfatide to equilibrate to room temperature before opening. b. Reconstitute the sulfatide in a small volume of methanol to create a stock solution (e.g., 1 mg/mL). Ensure it is fully dissolved. c. Further dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) in PBS. The optimal concentration may need to be determined empirically.[12] It is crucial to ensure the final methanol concentration is low (e.g., <1%) to avoid denaturing the streptavidin.

2. Coating the Streptavidin Plate: a. Add 100 µL of the diluted N-Hexanoyl-biotin-sulfatide solution to each well of the streptavidin-coated microplate. b. Incubate the plate for 1-2 hours at room temperature with gentle agitation (e.g., on an orbital shaker at 50-100 rpm). Alternatively, the incubation can be performed overnight at 4°C. c. After incubation, aspirate the solution from the wells.

3. Washing: a. Wash the wells three times with 200 µL of Wash Buffer (PBST) per well. b. Ensure to remove the wash buffer completely after each wash step by inverting the plate and tapping it on a clean paper towel.

Protocol 2: Blocking Non-Specific Binding

Blocking is a critical step to prevent the non-specific adsorption of subsequent reagents to unoccupied sites on the plate surface.[13][14]

1. Addition of Blocking Buffer: a. Add 200 µL of Blocking Buffer (1% BSA in PBST) to each well. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

2. Final Wash: a. Aspirate the blocking buffer. b. Wash the wells three times with 200 µL of Wash Buffer (PBST) per well. c. The plate is now ready for the addition of the analyte of interest (e.g., protein, antibody) in your specific binding assay.

Key Considerations and Troubleshooting

Optimization of Sulfatide Concentration

The optimal concentration of N-Hexanoyl-biotin-sulfatide for coating should be determined for each specific application.[12] A titration experiment is recommended, where a range of sulfatide concentrations are immobilized, followed by a binding assay with a known interacting partner to identify the concentration that yields the best signal-to-noise ratio.

Preventing Non-Specific Binding

While BSA is a common blocking agent, other options such as non-fat dry milk or commercially available blocking buffers can be tested if high background is observed.[14] Increasing the number of wash steps or the concentration of Tween-20 in the wash buffer can also help reduce non-specific binding.[15]

Quality Control

It is advisable to include control wells in your experimental design:

  • No-Sulfatide Control: Wells that are subjected to all steps except the addition of N-Hexanoyl-biotin-sulfatide. This will help determine the level of non-specific binding of your analyte to the blocked streptavidin surface.

  • No-Analyte Control: Wells with immobilized sulfatide and blocking, but incubated with buffer instead of the analyte. This serves as a baseline for your detection system.

Conclusion

The immobilization of N-Hexanoyl-biotin-sulfatide on streptavidin-coated plates is a robust and versatile method for creating a biologically relevant surface to study sulfatide interactions. The exceptional strength and specificity of the biotin-streptavidin bond provide a stable foundation for a wide range of assays, from basic research into protein-lipid interactions to high-throughput screening in drug discovery. By following the detailed protocols and considering the key optimization parameters outlined in this application note, researchers can confidently generate reliable and reproducible data.

References

  • Immobilization of biotinylated antibodies through streptavidin binding aptamer. (2023). CNR-IRIS.
  • Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conform
  • Immobilized Streptavidin Resin.G-Biosciences.
  • Reversible immobilization of streptavidin ( ± biotinylated protein) on...
  • Streptavidin.Wikipedia.
  • Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description.AIP Publishing.
  • MSD Gold Streptavidin Antibody Preparation and Pl
  • Method for blocking non-specific protein binding on a functionalized surface.
  • Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays.ACS Omega.
  • Understanding differences in streptavidin-biotin binding.Beckman Institute - University of Illinois.
  • Controlling Multivalent Binding through Surface Chemistry: Model Study on Streptavidin.Journal of the American Chemical Society.
  • Sulf
  • The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition.Frontiers in Molecular Biosciences.
  • Biotin-Streptavidin Conjug
  • Tips for Biotin, Avidin, & Streptavidin.Rockland Immunochemicals.
  • Immobilization of biotinylated antibodies through streptavidin binding aptamer.PubMed.
  • Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity.PubMed Central.
  • Sulf
  • N-Hexanoyl-biotin-sulf
  • How can I reduce non-specific binding of proteins on my streptavidin beads?
  • Nhs-LC-biotin.PubChem.
  • Methods for decreasing non-specific binding of beads in dual bead assays including related optical biodiscs and disc drive systems.
  • Role of sulfatide in normal and pathological cells and tissues.PubMed Central.
  • IHC Blocking Non-Specific Binding of Antibodies & Other Reagents.R&D Systems.
  • The Role of Sulf
  • Role of sulfatide in normal and p
  • Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelin
  • Sulfatides Analysis Service.
  • Biotin.PubChem.

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Using N-Hexanoyl-biotin-sulfatide for streptavidin pull-down assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Lipidomics – Interaction Mapping with N-Hexanoyl-Biotin-Sulfatide

Introduction: The Sulfatide Interactome

Sulfatides (3-O-sulfogalactosylceramides) are not merely structural membrane components; they are critical signaling nodes.[1] Enriched in the myelin sheath and the exoplasmic leaflet of various cell types, they mediate cell adhesion, insulin secretion, and hemostasis.[2] They act as high-affinity receptors for adhesive proteins (e.g., Laminin, Thrombospondin, P-selectin) and are exploited by pathogens (e.g., Influenza A, HIV-1 gp120) for cellular entry.[1]

Mapping the "Sulfatide Interactome" has historically been challenged by the hydrophobic nature of lipids. Traditional liposome sedimentation assays are laborious and prone to instability. This guide details a robust, high-throughput compatible affinity capture method using N-Hexanoyl-biotin-sulfatide , a synthetic analog designed to display the bioactive sulfated headgroup while anchoring firmly to streptavidin matrices.[1]

Mechanism of Action & Experimental Logic

To successfully isolate sulfatide-binding proteins (SBPs), one must understand the probe's architecture.[1]

  • The Probe: N-Hexanoyl-biotin-sulfatide replaces the variable fatty acid chain of natural sulfatide with a biotinylated hexanoyl spacer.[1]

  • The Anchor: The biotin moiety binds Streptavidin (

    
    ), creating a pseudo-stable "solid-phase micelle."[1]
    
  • The Display: The C6 (hexanoyl) spacer provides sufficient distance from the bead surface, preventing steric hindrance from the bulky streptavidin protein, thereby allowing the negatively charged 3-O-sulfogalactose headgroup to orient into the aqueous phase for protein capture.

Key Causality: We use a pre-loading strategy (loading probe onto beads before adding lysate) rather than adding free probe to lysate. Free biotinylated lipids in lysate form micelles that may sequester proteins but fail to bind the beads efficiently due to kinetic trapping. Pre-coating ensures a uniform lipid display.

Diagram 1: Assay Principle & Molecular Architecture

G Fig 1: The biotin-sulfatide probe anchors to the bead, exposing the sulfated headgroup for target capture. cluster_0 Phase 1: Surface Assembly cluster_1 Phase 2: Interaction Capture Bead Streptavidin Bead Complex Immobilized Lipid Complex Probe N-Hexanoyl-biotin-sulfatide Probe->Bead High Affinity (Kd ~10^-15 M) Probe->Complex Orientation via C6 Spacer Capture Lipid-Protein Assembly Complex->Capture Bait Exposed Lysate Cell Lysate (Target Proteins) Lysate->Capture Specific Binding (e.g. Laminin)

Pre-Experimental Considerations

Buffer Chemistry (The "Lipid-Friendly" Environment)

Lipid-protein interactions are often electrostatic and hydrophobic.[1]

  • Detergents: Avoid SDS. Use mild non-ionic detergents like NP-40 (0.5 - 1%) or n-Dodecyl-β-D-maltoside (DDM) .[1] These solubilize membrane proteins without stripping the biotin-lipid from the streptavidin (which is resistant to mild detergents) or disrupting the lipid-protein bond.

  • Blocking: Lipids are "sticky." Standard BSA blocking is mandatory.

  • Cations: Many SBPs (e.g., Selectins) are cation-dependent.[1] Include 1 mM CaCl₂ / 1 mM MgCl₂ in all buffers unless studying cation-independent binding.

Controls (Self-Validation)

Every experiment must include:

  • Bead-Only Control: Lysate + Streptavidin beads (no probe). Measures non-specific binding to the matrix.

  • Competition Control (The "Gold Standard"): Pre-incubate lysate with excess non-biotinylated sulfatide (10-50x molar excess).[1] A true hit will be displaced (band disappears).

  • Negative Lipid Control: Use Biotin-Galactosylceramide (non-sulfated) to prove the sulfate group is required.

Detailed Protocol

Materials Required
  • Probe: N-Hexanoyl-biotin-sulfatide (e.g., Matreya/Cayman #2079 or Larodan #39-4020).[1]

  • Beads: Streptavidin Magnetic Beads (Dynabeads M-280 or equivalent).

  • Solvent: DMSO or Methanol:Chloroform (2:1).

  • Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM CaCl₂, 1 mM MgCl₂, Protease Inhibitor Cocktail.[1]

Step-by-Step Workflow

Step 1: Probe Preparation

  • Dissolve lyophilized N-Hexanoyl-biotin-sulfatide in DMSO to a stock concentration of 1 mM .

    • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which degrade the lipid.[1]

  • Prepare a Working Solution (10 µM) by diluting the stock 1:100 in PBS.

    • Critical: Vortex immediately. The lipid is hydrophobic; rapid dilution prevents precipitation.

Step 2: Bead Loading (The "Coating" Phase)

  • Aliquot 50 µL of Streptavidin magnetic beads per condition.

  • Wash beads 2x with 500 µL PBS.

  • Resuspend beads in 200 µL of the 10 µM Working Solution (from Step 1).

  • Incubate for 30-60 minutes at Room Temperature (RT) with gentle rotation.

    • Why? This saturates the streptavidin sites. The C6 spacer ensures the lipid headgroups form a "lawn" on the bead surface.

  • Magnetically separate and discard supernatant.[3]

  • Wash 3x with 500 µL PBS to remove unbound lipid micelles.

Step 3: Blocking

  • Resuspend beads in 500 µL Blocking Buffer (PBS + 3% BSA, Fatty-Acid Free).

  • Incubate 1 hour at RT or Overnight at 4°C.

    • Insight: Fatty-acid free BSA is preferred to prevent BSA-bound lipids from competing or interfering with the assay.[1]

Step 4: Lysate Capture

  • Prepare cell lysate in Lysis Buffer (approx. 1-2 mg/mL total protein).[1]

  • Optional Pre-Clear: Incubate lysate with empty Streptavidin beads for 30 mins to remove sticky proteins.

  • Add 500 µL of pre-cleared lysate to the Blocked Lipid-Beads (from Step 3).

  • Incubate 2 hours at 4°C with rotation.

    • Note: 4°C is preferred to reduce protease activity and stabilize transient lipid interactions.

Step 5: Washing & Elution [1][4][5][6]

  • Wash beads 3x with 500 µL Wash Buffer (Lysis buffer with 0.1% NP-40).

    • Technique: Do not vortex vigorously. Gentle inversion or pipetting is safer to maintain the complex.

  • Elution: Add 30-50 µL of 2x Laemmli Sample Buffer (with β-mercaptoethanol).

  • Boil at 95°C for 5 minutes .

  • Magnetically separate and collect the eluate for SDS-PAGE/Western Blot or Mass Spectrometry.

Data Analysis & Troubleshooting

Quantitative Summary Table
ParameterRecommended ValueImpact of Deviation
Probe Concentration 10 µM (during loading)<1 µM: Low yield. >50 µM: Micelle formation/waste.
Bead Volume 50 µL slurrySufficient for ~50 µg biotin-protein; ample for lipid monolayer.[1]
Detergent (Wash) 0.1% - 1.0% NP-40High SDS: Strips lipid.[1] No detergent: High background.
Salt (NaCl) 150 mMLow: Non-specific ionic binding. High: Disrupts specific hits.
Troubleshooting Guide
  • Problem: High Background (Many bands in Bead-Only control).

    • Solution: Increase wash stringency (raise salt to 300 mM or NP-40 to 1%).[1] Ensure Blocking step uses 3-5% BSA.[1]

  • Problem: No Binding of Positive Control (e.g., Laminin). [1]

    • Solution: Check Calcium/Magnesium levels. Many sulfatide interactions are cation-dependent.[1] Ensure the probe was stored correctly (hydrolysis of the sulfate group renders it inactive).

  • Problem: "Lipid Stripping" (Signal loss).

    • Solution: Avoid organic solvents in the wash buffer. Ensure the detergent concentration is below its Critical Micelle Concentration (CMC) if possible, or use mild detergents like Tween-20 instead of NP-40.[1]

Diagram 2: Experimental Workflow Logic

Workflow Fig 2: Step-by-step workflow for N-Hexanoyl-biotin-sulfatide pull-down. Start Start: Probe Solubilization (DMSO Stock) Load Bead Loading (PBS, 30 min) Start->Load Dilute to 10µM Block Blocking (3% BSA, FA-Free) Load->Block Remove Unbound Probe Incubate Lysate Incubation (2h, 4°C) Block->Incubate Add Lysate Wash Stringent Wash (NP-40/Ca++) Incubate->Wash Remove Non-Specifics Elute Elution & Analysis (SDS-PAGE / MS) Wash->Elute Boil 95°C

References

  • Larodan Research Grade Lipids. N-Hexanoyl-biotin-sulfatide Product Specification. Retrieved from [1]

  • Roberts, D.D., et al. (1985). Sulfatide-binding proteins.[1] Methods in Enzymology. Defines the specificity of Laminin and Thrombospondin for sulfatides. Retrieved from

  • Thermo Fisher Scientific. Overview of Pull-Down Assays. General principles of biotin-streptavidin affinity purification. Retrieved from [1]

  • Matreya LLC (Cayman Chemical). Sphingolipid Standards and Analogues. Source for structural validation of C6-biotin analogs.[1] Retrieved from [1][7]

  • Takahashi, T., & Suzuki, T. Role of Sulfatide in Influenza A Virus Replication. Demonstrates viral protein binding to sulfatide. Retrieved from

Sources

Surface plasmon resonance (SPR) analysis using N-Hexanoyl-biotin-sulfatide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Definition Kinetic Characterization of Sulfatide-Protein Interactions

Introduction: The Lipid-Protein Interface

Sulfatide (3-O-sulfogalactosylceramide) is a critical acidic glycosphingolipid abundant in the myelin sheath of the nervous system and on the surface of erythrocytes and platelets.[1] It serves as a high-affinity receptor for diverse biological targets, including:

  • Adhesion Molecules: Laminin, Thrombospondin, P-selectin.[2]

  • Pathogens: HIV-1 gp120, Influenza virus, Mycoplasma hyopneumoniae.[2]

  • Immune Factors: Anti-sulfatide antibodies (associated with neuropathy and autoimmune disorders).

The Challenge: Traditional lipid analysis using liposomes (L1 chips) or hydrophobic adsorption (HPA chips) often suffers from surface heterogeneity, instability (lipid drift), and non-specific binding.[2]

The Solution: N-Hexanoyl-biotin-sulfatide allows for the precise, oriented immobilization of sulfatide monomers onto Streptavidin (SA) sensor chips.[2] This approach creates a stable, membrane-mimetic surface that presents the sulfated galactose headgroup for binding while anchoring the lipid tail, enabling high-resolution kinetic analysis (ka, kd, KD) previously difficult to achieve with liposomes.[2]

Reagent Profile

  • Target Reagent: N-Hexanoyl-biotin-sulfatide (e.g., Matreya #1938 / Cayman #24343 / Larodan #39-4020).[2]

  • Structure: A semi-synthetic sulfatide derivative.[3][4] The natural fatty acid is replaced by or modified with a biotinylated hexanoyl (C6) spacer.

    • Headgroup: 3-O-sulfo-galactose (The recognition motif).[2]

    • Backbone: Sphingosine.[4][5]

    • Anchor: Biotin-C6 linker.[2]

  • Molecular Weight: ~881.15 Da.

  • Solubility: Soluble in MeOH:CHCl3 (2:1).[2][4] Low solubility in pure water; requires surfactant or organic co-solvent for aqueous dilution.

Experimental Design Strategy

Chip Selection
  • Recommended: Series S Sensor Chip SA (Streptavidin).[2]

  • Rationale: The Biotin-Streptavidin bond (

    
    ) is effectively covalent, preventing ligand leaching during buffer flow—a common issue with L1 liposome chips.[2]
    
Reference Channel Strategy

Lipid-protein interactions are prone to non-specific binding (NSB).[2]

  • Flow Cell 1 (Reference): Immobilize Biotin-PEG or N-Hexanoyl-biotin-Galactosylceramide (non-sulfated analog).[2]

    • Why? The non-sulfated analog is the perfect chemical control, proving that binding is driven by the specific sulfate moiety, not the lipid backbone or biotin tag. If unavailable, saturate FC1 with free Biotin.

  • Flow Cell 2 (Active): N-Hexanoyl-biotin-sulfatide.[2][5]

Ligand Density (Rmax)
  • Goal: Kinetic analysis requires minimal mass transport limitation.

  • Target Rmax: 50–150 RU (for large protein analytes like antibodies).[2]

  • Calculation:

    
    [2]
    
    • Note: Since the ligand (881 Da) is much smaller than the analyte (e.g., IgG ~150 kDa), a very low immobilization level of lipid (~10-20 RU) can theoretically yield a massive signal.[2] However, practically, immobilize 200–400 RU of lipid to ensure sufficient surface coverage and prevent non-specific interaction with the underlying streptavidin.

Detailed Protocol

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 1 mg N-Hexanoyl-biotin-sulfatide in 1 mL Methanol:Chloroform (2:1) to make a 1 mg/mL stock. Store at -20°C in a glass vial (avoid plastic, which lipids can stick to).[2]

  • Working Solution:

    • Prepare Running Buffer (HBS-P+) : 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4.[2]

    • Dilute the stock to 5 µg/mL in Running Buffer.

    • Critical Step: Vortex vigorously for 30 seconds. The small amount of organic solvent (<1%) is compatible with the chip, but ensures the lipid remains dispersed.

Phase 2: Surface Conditioning & Immobilization[1]
  • System Prep: Prime the SPR system (e.g., Biacore T200/8K) with HBS-P+.[2] Set temperature to 25°C.

  • Conditioning: Inject 1M NaCl / 50 mM NaOH (3 x 60s) at 30 µL/min to clean the SA surface.

  • Capture (Flow Cell 2):

    • Flow Rate: 10 µL/min.

    • Inject 5 µg/mL N-Hexanoyl-biotin-sulfatide.[2]

    • Contact Time: 60–120 seconds.

    • Target: Monitor the sensorgram.[6][7][8][9][10] Stop injection when response reaches ~300-500 RU .[2]

    • Wash: Perform an "Extra Wash" command with 50% Isopropanol/50% 1M NaCl if the baseline is unstable (removes loosely associated micelles).

  • Reference (Flow Cell 1):

    • Inject Biotin-GalCer (control) to match the RU level of FC2, or inject free Biotin (10 µg/mL) for 60s to block remaining SA sites.[2]

Phase 3: Kinetic Analysis (Single Cycle Kinetics)

Rationale: Lipid-protein interactions can be difficult to regenerate.[2] Single Cycle Kinetics (SCK) eliminates the need for regeneration between concentrations.

  • Analyte Prep: Dilute the target protein (e.g., Anti-Sulfatide mAb) in Running Buffer.

    • Concentration Series: 0, 3.12, 6.25, 12.5, 25, 50 nM (5-fold dilution series recommended).[2]

  • Injection:

    • Flow Rate: 30 µL/min (minimizes mass transport).[2]

    • Association: 180 seconds per concentration.

    • Dissociation: 600 seconds (after the final highest concentration).

  • Regeneration (If Multi-Cycle is used):

    • Warning: Do NOT use detergents (SDS), as they will strip the lipid.

    • Option A (Electrostatic disruptor): 2M NaCl (30s).[2]

    • Option B (Mild Acid): 10 mM Glycine pH 2.5 (30s).

    • Option C (Chaotropic): 4M MgCl2 (30s).[2]

Data Presentation & Analysis

Visualization of Surface Architecture

SPR_Setup cluster_chip Sensor Chip SA Surface Architecture cluster_ligand Ligand Complex Gold Gold Film Dextran Carboxymethyl Dextran Matrix Gold->Dextran SA Streptavidin Tetramer Dextran->SA Covalent Coupling Biotin Biotin Anchor SA->Biotin Kd ~ 10^-15 M (Capture) Linker Hexanoyl Spacer (C6) Biotin->Linker Sulfatide Sulfatide Headgroup (3-O-sulfo-galactose) Linker->Sulfatide Analyte Analyte (e.g., Laminin / Antibody) Sulfatide->Analyte Specific Binding (Electrostatic/H-Bond)

Figure 1: Schematic of N-Hexanoyl-biotin-sulfatide immobilization on a Streptavidin (SA) chip.[2] The C6 spacer ensures the sulfated headgroup extends away from the streptavidin pocket for optimal analyte accessibility.

Kinetic Parameters Table
ParameterDescriptionTypical Range (Antibody)Interpretation

(1/Ms)
Association Rate

How fast the protein finds the sulfatide.[2]

(1/s)
Dissociation Rate

Stability of the complex.[2] Slower = tighter binding.

(M)
Affinity (

)
nM to pM rangeThe equilibrium strength. Lower number = Higher affinity.

(RU)
Max Response50 - 200 RUTheoretical binding capacity.[2]

Troubleshooting & Optimization

Issue 1: Non-Specific Binding (NSB)

  • Symptom:[2][10][11][12][13] Signal observed in the Reference Channel (Biotin-only).[2]

  • Cause: The analyte protein is sticking to the dextran matrix or streptavidin.

  • Fix: Add 0.1% BSA or 10 mM Soluble Dextran to the Running Buffer. Increase salt concentration to 300 mM NaCl to reduce electrostatic sticking.

Issue 2: Baseline Drift (Negative Slope)

  • Symptom:[2][10][11][12][13] Baseline decreases constantly after lipid capture.

  • Cause: Lipid micelles are dissociating or "leaking" from the surface (rare with biotin, but possible if capture was non-specific adsorption).

  • Fix: Perform multiple short pulses of NaOH (10-50 mM) or Isopropanol (50%) immediately after capture to wash away loosely bound lipids before injecting analyte.[2]

Issue 3: Mass Transport Limitation (MTL)

  • Symptom:[2][10][11][12][13] Binding curve is linear (straight line) rather than exponential curvature.[2]

  • Fix: Lower the ligand density (aim for <100 RU of lipid). Increase flow rate to 60 or 100 µL/min.

References

  • SPRpages. (2022).[14] Regeneration Strategies for Lipid-Protein Interactions. Retrieved from [Link][2]

  • Cytiva (Biacore). (2024).[2] Drug-plasma protein binding characterization using SPR. Retrieved from [Link][2]

  • Bio-Rad. (2013). A Novel Biotinylated Ligand-Capture Method with Surface Regeneration Capability. Retrieved from [Link][2]

Sources

Visualizing Sulfatide-Rich Microdomains: An Application Guide to Fluorescence Microscopy using Biotin-Sulfatide and Streptavidin-Conjugated Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Roles of Sulfatide in Cellular Architecture and Function

Sulfatides, or 3-O-sulfogalactosylceramides, are sulfoglycolipids prominently found in the myelin sheath of the nervous system, but also present on the extracellular leaflet of the plasma membrane of many other cell types.[1][2] These multifaceted molecules are integral to a variety of biological processes, including protein trafficking, cell adhesion, and glial-axon interactions.[2] Alterations in sulfatide metabolism and distribution are implicated in several pathologies, such as neurodegenerative diseases like metachromatic leukodystrophy, Alzheimer's, and Parkinson's disease, as well as in diabetes and cancer metastasis.[2][3][4]

The study of sulfatide localization and dynamics within cellular membranes, particularly in specialized microdomains like lipid rafts, is crucial for understanding its physiological and pathological roles.[5][6] This guide provides a detailed protocol for the fluorescent labeling and visualization of sulfatide in cells and tissues using a powerful and highly specific molecular toolkit: biotin-conjugated sulfatide (biotin-sulfatide) in conjunction with streptavidin-conjugated fluorophores.

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with an extraordinarily high affinity (dissociation constant, Kd ≈ 10⁻¹⁴ mol/L).[7][8] This robust and specific interaction forms the basis of a versatile and sensitive detection system in numerous biological assays, including fluorescence microscopy.[7][9][10] By employing biotinylated sulfatide, researchers can effectively "tag" these lipids within cellular membranes. Subsequent detection with a streptavidin molecule covalently linked to a bright and photostable fluorophore allows for precise and high-resolution visualization.[7][9]

This application note will guide researchers, scientists, and drug development professionals through the principles, experimental design, detailed protocols, and data interpretation for the fluorescence imaging of sulfatide.

Principle of the Method

The methodology hinges on a two-step labeling process that leverages the high-affinity streptavidin-biotin interaction for signal amplification and specific detection.[9][10]

  • Incubation with Biotin-Sulfatide: Cells or tissues are first incubated with biotin-sulfatide. This synthetic analog of sulfatide incorporates a biotin moiety, allowing it to integrate into cellular membranes, particularly in regions where endogenous sulfatides are present.

  • Detection with Streptavidin-Fluorophore Conjugate: Following the incorporation of biotin-sulfatide, the sample is incubated with a streptavidin molecule conjugated to a fluorescent dye. The streptavidin tetramer, with its four biotin-binding sites, binds with high avidity to the biotinylated sulfatide, effectively labeling the lipid's location with a fluorescent signal.[7]

This indirect detection method offers significant signal amplification because multiple streptavidin-fluorophore conjugates can potentially bind to areas with concentrated biotin-sulfatide.[10]

cluster_membrane Cell Membrane Biotin-Sulfatide Biotin-Sulfatide (Integrated into membrane) Fluorescent Signal Fluorescent Signal (Detected by microscope) Biotin-Sulfatide->Fluorescent Signal Emits Light Streptavidin-Fluorophore Streptavidin-Fluorophore (Added externally) Streptavidin-Fluorophore->Biotin-Sulfatide High-Affinity Binding

Caption: Workflow of Biotin-Sulfatide Labeling.

Experimental Design and Critical Considerations

A well-designed experiment with appropriate controls is paramount for obtaining reliable and interpretable results.

Reagent Selection
  • Biotin-Sulfatide: The purity and quality of the biotin-sulfatide are critical. Ensure it is obtained from a reputable supplier. The length of the linker between the sulfatide and biotin can influence its incorporation into the membrane and accessibility to streptavidin.

  • Streptavidin-Conjugated Fluorophores: A wide array of streptavidin-fluorophore conjugates are available, each with distinct spectral properties.[7][11][12] The choice of fluorophore should be guided by the available excitation and emission filters on the fluorescence microscope and the potential for multiplexing with other fluorescent labels. Modern dyes often offer superior brightness and photostability compared to traditional fluorophores.[7][9]

Fluorophore ConjugateExcitation Max (nm)Emission Max (nm)Key Advantages
Streptavidin, Alexa Fluor 488495519Bright, photostable, green emission.[9]
Streptavidin, Cy3550570Bright, red-orange emission, suitable for multiplexing.[11]
Streptavidin, Alexa Fluor 647650668Far-red emission, minimizes autofluorescence.[7]
Streptavidin, Qdot 605(Varies with light source)605Extremely bright and photostable.[9]
Essential Controls

To ensure the specificity of the staining, the following controls are indispensable:[13]

  • No Biotin-Sulfatide Control: Cells/tissues are incubated with the streptavidin-fluorophore conjugate alone. This control assesses the level of non-specific binding of the streptavidin conjugate.

  • No Streptavidin-Fluorophore Control: Cells/tissues are incubated with biotin-sulfatide but not the streptavidin conjugate. This helps to identify any intrinsic fluorescence from the biotin-sulfatide or the sample itself.

  • Unlabeled Control: Untreated cells/tissues are imaged to determine the level of endogenous autofluorescence.

  • Competition Control (Optional but Recommended): Pre-incubate the streptavidin-fluorophore conjugate with an excess of free biotin before adding it to the biotin-sulfatide labeled cells. A significant reduction in fluorescence signal compared to the standard protocol indicates specific binding.

Detailed Protocol for Staining Adherent Cells

This protocol provides a general framework for staining adherent cells. Optimization of incubation times and concentrations may be necessary for different cell types and experimental conditions.

Materials
  • Biotin-Sulfatide (from a commercial supplier)

  • Streptavidin-conjugated fluorophore (e.g., Alexa Fluor 488 streptavidin)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) solution, 4% in PBS (for fixed-cell imaging)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Mounting medium with antifade reagent

  • Glass coverslips and microscope slides

Protocol Steps
  • Cell Culture: Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

  • Biotin-Sulfatide Incubation (Live Cells): a. Prepare a working solution of biotin-sulfatide in pre-warmed cell culture medium. The optimal concentration should be determined empirically, typically in the range of 1-10 µM. b. Remove the existing medium from the cells and gently add the biotin-sulfatide containing medium. c. Incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator. The incubation time will influence the extent of sulfatide incorporation.

  • Washing: a. Gently aspirate the biotin-sulfatide medium. b. Wash the cells three times with pre-warmed PBS to remove unincorporated biotin-sulfatide.

  • Fixation (for Fixed-Cell Imaging): a. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. b. Wash the cells three times with PBS.

  • Permeabilization (Optional): a. If visualizing intracellular sulfatide pools, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Blocking: a. Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding of the streptavidin conjugate.[10]

  • Streptavidin-Fluorophore Incubation: a. Prepare a working solution of the streptavidin-fluorophore conjugate in blocking buffer. The manufacturer's datasheet should provide a recommended concentration range, typically 1-5 µg/mL. b. Incubate the cells with the streptavidin-fluorophore solution for 30-60 minutes at room temperature, protected from light.

  • Final Washes: a. Wash the cells three to five times with PBS to remove unbound streptavidin conjugate.

  • Mounting: a. Invert the coverslip onto a drop of mounting medium on a microscope slide. b. Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging: a. Image the slides using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

G cluster_prep Sample Preparation cluster_stain Staining cluster_visual Visualization A 1. Culture Cells on Coverslips B 2. Incubate with Biotin-Sulfatide A->B C 3. Wash to Remove Excess B->C D 4. Fixation (Optional) C->D E 5. Permeabilization (Optional) D->E F 6. Block Non-Specific Sites E->F G 7. Incubate with Streptavidin-Fluorophore F->G H 8. Final Washes G->H I 9. Mount Coverslip H->I J 10. Acquire Images I->J

Caption: Experimental Workflow for Staining.

Data Acquisition and Interpretation

Microscopy Settings
  • Objective: Use a high numerical aperture objective for optimal light collection and resolution.[14]

  • Exposure Time and Gain: Adjust the exposure time and gain to obtain a good signal-to-noise ratio without saturating the detector.[15]

  • Laser Power (for confocal/super-resolution): Use the lowest laser power necessary to achieve a good signal to minimize phototoxicity and photobleaching.

Interpreting the Results

The resulting fluorescence signal will reveal the subcellular localization of the incorporated biotin-sulfatide. This can provide insights into:

  • Membrane Distribution: Observe whether the sulfatide is uniformly distributed or concentrated in specific regions of the plasma membrane.

  • Co-localization with Lipid Raft Markers: To investigate the association of sulfatide with lipid rafts, co-staining with established raft markers (e.g., cholera toxin subunit B for GM1 gangliosides, or antibodies against flotillin) can be performed.[6]

  • Internalization and Trafficking: For live-cell imaging experiments, time-lapse microscopy can be used to track the internalization and subsequent trafficking of sulfatide within the cell.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
No or Weak Signal - Insufficient biotin-sulfatide incorporation.- Low concentration of streptavidin-fluorophore.- Photobleaching.- Increase biotin-sulfatide concentration or incubation time.- Optimize streptavidin-fluorophore concentration.- Use an antifade mounting medium and minimize light exposure.[15][16]
High Background/Non-specific Staining - Inadequate blocking.- Insufficient washing.- Streptavidin conjugate concentration is too high.- Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps.- Titrate the streptavidin-fluorophore to a lower concentration.[17][18]
Patchy or Uneven Staining - Incomplete cell permeabilization (if applicable).- Uneven reagent application.- Optimize permeabilization conditions.- Ensure the entire coverslip is evenly covered with reagents during incubations.[18]
High Autofluorescence - Endogenous fluorophores in the sample.- Image an unstained control to assess autofluorescence.- Use a fluorophore in the far-red spectrum to minimize interference.

Conclusion and Future Directions

The use of biotin-sulfatide and streptavidin-conjugated fluorophores provides a robust and versatile method for the high-resolution visualization of sulfatide in biological samples. This technique is invaluable for elucidating the roles of sulfatide in membrane organization, cell signaling, and the pathogenesis of various diseases.

Future applications of this methodology could involve its integration with super-resolution microscopy techniques, such as STED or PALM/STORM, to visualize sulfatide distribution at the nanoscale.[5] Furthermore, combining this labeling strategy with other fluorescent probes will enable multi-color imaging to explore the spatial relationships between sulfatide and other cellular components in intricate detail.

References

  • Hyre, D. E., et al. (2006). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Anal. Chem., 78(15), 5541-5548. Retrieved from [Link]

  • Uchida, Y., et al. (2021). In-resin CLEM of Epon-embedded cells using proximity labeling. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Hyre, D. E., et al. (2006). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. PubMed. Retrieved from [Link]

  • ResearchGate. (2023, July 14). How can I apply FACS indirect staining protocol with biotin-tagged antibody and PE-streptavidin? Retrieved from [Link]

  • ResearchGate. (2015, July 11). What are best conditions for streptavidin-biotin inactivation? Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Fluorescently Labeled Streptavidin for Flow Cytometry. Retrieved from [Link]

  • Yanagisawa, M., et al. (2019). Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research, 60(5), 896-908. Retrieved from [Link]

  • Eckert, T., et al. (2024). Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection. eLife, 13, e92378. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfatide. Retrieved from [Link]

  • Marquet, A., et al. (1995). Biotin synthase mechanism: on the origin of sulphur. Biochemical Society Transactions, 23(3), 569S. Retrieved from [Link]

  • Pike, L. J. (2009). Preparation of membrane rafts. Glycoscience Protocols. Retrieved from [Link]

  • Chen, D., et al. (2017). Monitoring of Real-Time Streptavidin–Biotin Binding Kinetics Using Droplet Microfluidics. Analytical Chemistry, 89(17), 9188-9195. Retrieved from [Link]

  • Winzeler, A. M., et al. (2011). The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth. Journal of Neuroscience, 31(17), 6481-6492. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Streptavidin-Biotin Immunostaining of Paraffin-Embedded Tissue Sections. Retrieved from [Link]

  • Evident Scientific. (n.d.). Fluorescence Microscopy Errors. Retrieved from [Link]

  • Harper, T. (2021, August 6). Vitamin B7 (Biotin) Biosynthesis [Video]. YouTube. Retrieved from [Link]

  • Owen, D. M., & Gaus, K. (2013). Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy. Frontiers in Plant Science, 4, 503. Retrieved from [Link]

  • Nakashima, T., et al. (2022). Sulfatide with ceramide composed of phytosphingosine (t18:0) and 2-hydroxy fatty acids in renal intercalated cells. Journal of Lipid Research, 63(10), 100276. Retrieved from [Link]

  • Frei, M. S., et al. (2022). Multifunctional fluorophores for live-cell imaging and affinity capture of proteins. bioRxiv. Retrieved from [Link]

  • Sen, A., et al. (2022). The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences, 9, 1056580. Retrieved from [Link]

  • D'Auria, L., et al. (2023). Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? International Journal of Molecular Sciences, 24(10), 8749. Retrieved from [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Lencina, A. M., et al. (2024). Discovery of a Biotin Synthase That Utilizes an Auxiliary 4Fe-5S Cluster for Sulfur Insertion. Journal of the American Chemical Society, 146(5), 3298-3306. Retrieved from [Link]

  • Dal Molin, M., et al. (2018). Streptavidin interfacing as a general strategy to localize fluorescent membrane tension probes in cells. Chemical Science, 9(41), 7973-7979. Retrieved from [Link]

  • Gonzalez, M., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. Journal of Chromatography B, 1114-1115, 93-100. Retrieved from [Link]

  • Blomqvist, M., et al. (2021). Sulfatide in health and disease. The evaluation of sulfatide in cerebrospinal fluid as a possible biomarker for neurodegeneration. Molecular and Cellular Neuroscience, 116, 103670. Retrieved from [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Biotin sulfoxide. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Google Patents. (n.d.). US5274107A - Process for synthesis of D(+) biotin.
  • Mollinedo, F., & Gajate, C. (2020). Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering. Methods in Molecular Biology, 2145, 107-122. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Kinetics of Biotin Derivatives Binding to Avidin and Streptavidin. Retrieved from [Link]

  • Lipotype. (n.d.). Sulfatide - Lipid Analysis. Retrieved from [Link]

  • JoVE. (2022, June 21). Lipid Raft Partitioning-Fluorescently-tagged Probes By FCS l Protocol Preview [Video]. YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Storage stability and shelf life of N-Hexanoyl-biotin-sulfatide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Hexanoyl-biotin-sulfatide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of N-Hexanoyl-biotin-sulfatide solutions in your experiments. As a complex glycolipid, the stability of this molecule is paramount for obtaining reliable and reproducible results. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and shelf life of N-Hexanoyl-biotin-sulfatide.

Q1: How should I store N-Hexanoyl-biotin-sulfatide upon receipt?

A1: N-Hexanoyl-biotin-sulfatide is typically supplied as a solid or lyophilized powder.[1] Upon receipt, it is critical to store the product in its original vial in a freezer at -20°C or below.[1][2][3] Unsaturated lipids, even in powder form, can be hygroscopic and susceptible to degradation if exposed to moisture.[2]

Q2: What is the best way to prepare and store stock solutions of N-Hexanoyl-biotin-sulfatide?

A2: For long-term stability, it is highly recommended to dissolve the solid N-Hexanoyl-biotin-sulfatide in a suitable organic solvent.

  • Solvent Selection: A mixture of chloroform and methanol is a common choice for dissolving sulfatides and other glycosphingolipids.[4] A recommended solvent system is a mixture of chloroform:methanol:water (e.g., 65:25:4 v/v/v).[3] Ensure the use of high-purity, anhydrous solvents to minimize the risk of hydrolysis.

  • Container: Always use glass vials with Teflon-lined caps.[2] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) should be avoided as they can leach impurities into the organic solvent.[2]

  • Storage Conditions: Store the stock solution at -20°C.[2][3][4] Storage below -30°C is generally not recommended unless the solution is in a sealed glass ampoule.[2]

  • Inert Atmosphere: To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

Q3: What is the expected shelf life of N-Hexanoyl-biotin-sulfatide solutions?

A3: The shelf life is highly dependent on storage conditions.

Storage FormatRecommended TemperatureExpected Shelf LifeKey Considerations
Solid/Lyophilized Powder -20°C or below>1 yearKeep vial tightly sealed to prevent moisture absorption.[2]
Organic Stock Solution -20°CUp to 1 year[3]Store in a glass vial with a Teflon-lined cap under an inert atmosphere.[2] Avoid repeated freeze-thaw cycles.
Aqueous/Working Solution 4°C1-2 weeksProne to hydrolysis and microbial growth. Prepare fresh before use if possible.
Aqueous/Working Solution -20°C3-4 monthsAliquot to avoid freeze-thaw cycles.[5]
Aqueous/Working Solution -80°CUp to 1 year[5]Aliquot to avoid freeze-thaw cycles.[6][7]

Note: The biotin moiety itself is very stable and can last for many years when stored frozen.[6] The primary stability concerns are related to the lipid and sulfatide components of the molecule.

Q4: How many freeze-thaw cycles can a solution of N-Hexanoyl-biotin-sulfatide withstand?

A4: It is strongly recommended to minimize freeze-thaw cycles as they can degrade the molecule and affect its performance.[6][7] When preparing a stock solution, it is best to aliquot it into smaller, single-use volumes. This practice ensures that the main stock remains at a stable temperature and minimizes the risk of degradation.

Q5: What are the visible signs of degradation in my N-Hexanoyl-biotin-sulfatide solution?

A5: While chemical degradation is often not visible, there are some signs that may indicate a problem with your solution:

  • Color Change: A change from a clear, colorless solution to a yellow or brownish hue can indicate oxidation or other chemical degradation.[8]

  • Precipitation: The formation of solid particles or crystals in a solution that was previously clear suggests reduced solubility, possibly due to degradation or solvent evaporation.[8]

  • Cloudiness: A hazy or cloudy appearance in an aqueous solution can indicate aggregation of the lipid.

If you observe any of these changes, it is recommended to perform a quality control check or discard the solution.

Section 2: Troubleshooting Guide

This section provides solutions to common experimental problems that may be related to the stability of N-Hexanoyl-biotin-sulfatide solutions.

Problem 1: Loss of Biological Activity or Reduced Binding in Assays
  • Possible Cause 1: Hydrolysis of the Sulfate Group. The sulfate ester on the galactose residue is crucial for many biological interactions.[9] Under improper storage conditions (e.g., presence of moisture, non-optimal pH), this group can be hydrolyzed.[10] This desulfation would result in N-Hexanoyl-biotin-galactosylceramide, which may not have the same binding properties.

    • Troubleshooting Steps:

      • Prepare a fresh working solution from a new aliquot of your stock.

      • If the problem persists, prepare a fresh stock solution from the solid material.

      • Confirm the pH of your assay buffer is within a stable range (typically pH 5-7).[5]

  • Possible Cause 2: Oxidation of the Sphingosine Base. The double bond in the sphingosine backbone is susceptible to oxidation, which can alter the conformation and binding affinity of the molecule.[10]

    • Troubleshooting Steps:

      • Ensure that stock solutions are stored under an inert atmosphere (argon or nitrogen).

      • Avoid prolonged exposure of working solutions to air and light.

Problem 2: High Background or Non-Specific Staining in Immunoassays or Cell-Based Assays
  • Possible Cause 1: Aggregation of the Molecule. Glycolipids like sulfatides can form micelles or aggregates in aqueous solutions, especially at high concentrations.[4] These aggregates can lead to non-specific binding.

    • Troubleshooting Steps:

      • Briefly sonicate your working solution to help disperse any aggregates.

      • Optimize the concentration of N-Hexanoyl-biotin-sulfatide used in your assay. A concentration curve can help identify the optimal signal-to-noise ratio.

      • Include a blocking agent (e.g., BSA) in your assay buffer to reduce non-specific binding.

  • Possible Cause 2: Contamination of the Solution. Contaminants from improper handling or storage (e.g., leached plasticizers from storage tubes) can interfere with your assay.[2]

    • Troubleshooting Steps:

      • Always use glass and Teflon labware when handling organic solutions of lipids.[2]

      • Filter your buffers to remove any particulate matter.

Problem 3: Inconsistent Results Between Experiments
  • Possible Cause: Inconsistent Concentration due to Solvent Evaporation or Adsorption. Organic solvents can evaporate over time, leading to an increase in the concentration of your stock solution. Additionally, lipids can adsorb to the surface of storage vials.[7]

    • Troubleshooting Steps:

      • Ensure your vials are tightly sealed with Teflon-lined caps.

      • Before use, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.[2]

      • Vortex the solution briefly before taking an aliquot to ensure it is homogenous.

      • For critical applications, re-verify the concentration of your stock solution periodically using a stability-indicating analytical method.

Section 3: Stability and Quality Control

Potential Degradation Pathways

The primary degradation pathways for N-Hexanoyl-biotin-sulfatide are hydrolysis and oxidation.

G cluster_0 Degradation Pathways A N-Hexanoyl-biotin-sulfatide B Hydrolysis A->B Moisture, pH extremes C Oxidation A->C Oxygen, Light, Heat D N-Hexanoyl-biotin-galactosylceramide (Desulfated Product) B->D Loss of Sulfate Group E Oxidized Lipid Products C->E Modification of Sphingosine Backbone

Caption: Major degradation pathways for N-Hexanoyl-biotin-sulfatide.

Recommended Stability-Indicating Method: HPLC-MS

For quantitative assessment of the stability of N-Hexanoyl-biotin-sulfatide, a stability-indicating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is recommended. This technique can separate the intact molecule from its potential degradation products and provide quantitative data.[11][12][13][14]

Experimental Protocol
  • Sample Preparation:

    • Dilute a small aliquot of your N-Hexanoyl-biotin-sulfatide stock solution to a suitable concentration (e.g., 0.1-1 mg/mL) in the initial mobile phase.

    • For forced degradation studies, incubate samples under stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) prior to analysis.[15]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the lipid, then return to initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode to detect the sulfated molecule.

    • Scan Range: m/z 100-1200.

    • Data Analysis: Monitor the extracted ion chromatogram (EIC) for the expected m/z of N-Hexanoyl-biotin-sulfatide (C40H72N4O13S2, MW: 881.15) and its potential degradation products (e.g., desulfated product).

Workflow Diagram

G cluster_workflow HPLC-MS Stability Testing Workflow start Start: N-Hexanoyl-biotin-sulfatide Solution prep Sample Preparation (Dilution) start->prep hplc HPLC Separation (C18 Column) prep->hplc ms MS Detection (ESI Negative Mode) hplc->ms data Data Analysis (Peak Integration) ms->data report Report: % Purity & Degradants data->report

Sources

Technical Support Center: Biotin-Sulfatide Lipid-Protein Overlay Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Background and Ensuring High-Quality Data

Welcome to our dedicated technical support resource for researchers utilizing biotin-sulfatide in lipid-protein overlay assays. As a Senior Application Scientist, I understand that achieving a clean blot with a high signal-to-noise ratio is paramount for reliable and publishable results. This guide is structured to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond a simple checklist to explain the "why" behind each experimental step. Our goal is to empower you with the knowledge to diagnose and resolve issues of high background, ensuring the integrity of your sulfatide-protein interaction studies.

Troubleshooting Guide: From Blotchy Backgrounds to Crystal-Clear Results

High background in a lipid-protein overlay assay can manifest in several ways: a uniformly dark membrane, speckled spots, or non-specific binding to negative controls. Below, we address the most common issues in a question-and-answer format, providing both the likely causes and actionable solutions.

Question 1: Why is my entire membrane showing a high background signal?

A uniformly high background often points to systemic issues with blocking, washing, or the concentrations of your detection reagents.

Underlying Causes and Solutions:

  • Insufficient Blocking: The primary role of a blocking agent is to saturate all non-specific binding sites on the membrane.[1] If blocking is incomplete, the detection reagents can bind directly to the membrane, leading to a generalized high background.

    • Solution: Optimize your blocking conditions. Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA) or extend the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[1] The addition of a non-ionic detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers can also significantly reduce non-specific binding.[1]

  • Suboptimal Detection Reagent Concentration: Excess concentrations of streptavidin-HRP or other detection reagents can lead to increased non-specific binding.

    • Solution: Titrate your streptavidin-HRP conjugate to determine the optimal concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended dilution and perform a dot blot with a serial dilution of the conjugate to find the ideal working concentration.

  • Inadequate Washing: Insufficient washing will leave unbound detection reagents on the membrane, contributing to a high background.

    • Solution: Increase the number and duration of your wash steps.[2] Perform at least three to five washes of 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBST) to fully submerge the membrane.[2] Vigorous agitation during washes is also crucial.

ParameterStandard ProtocolTroubleshooting Modification
Blocking Agent 3% BSA in TBST5% BSA or 5% non-fat dry milk in TBST
Blocking Time 1 hour at RTOvernight at 4°C
Streptavidin-HRP Dilution Manufacturer's suggestionTitrate from 1:5,000 to 1:20,000
Wash Steps 3 x 5 min in TBST5 x 10 min in TBST with vigorous shaking
Question 2: I'm seeing discrete, non-specific spots or speckles on my blot. What's the cause?

Speckled backgrounds are often due to aggregation of either the detection reagent or the blocking agent.

Underlying Causes and Solutions:

  • Aggregated Detection Reagents: Streptavidin-HRP conjugates can aggregate over time, especially if not stored correctly. These aggregates can then bind randomly to the membrane.

    • Solution: Centrifuge your streptavidin-HRP stock solution at high speed (e.g., 10,000 x g for 10 minutes) before dilution to pellet any aggregates. Always use freshly prepared dilutions.

  • Poorly Dissolved Blocking Agents: Non-fat dry milk, in particular, can be difficult to dissolve completely, leading to small particles that settle on the membrane and cause spotting.

    • Solution: Ensure your blocking solution is fully dissolved. Filter the blocking solution through a 0.45 µm filter before use to remove any particulate matter.

Frequently Asked Questions (FAQs)

What is the best blocking agent for biotin-sulfatide overlay assays?

The choice of blocking agent can be critical. While Bovine Serum Albumin (BSA) and non-fat dry milk are common choices, their suitability can depend on the specific protein of interest and the detection system.

  • Bovine Serum Albumin (BSA): Generally a good starting point. Use a high-purity, fatty acid-free BSA at a concentration of 3-5% in TBST or PBST. BSA is a single purified protein, which can lead to more consistent results.[1]

  • Non-fat Dry Milk: A cost-effective alternative. However, it is a complex mixture of proteins, which can sometimes cross-react with antibodies. Importantly, milk contains endogenous biotin and phosphoproteins, which can interfere with biotin-based detection systems and the study of phospho-binding proteins, respectively. Therefore, BSA is generally recommended over non-fat dry milk for biotin-sulfatide assays. [3]

  • Fish Gelatin: Can be effective, particularly in reducing non-specific binding of certain antibodies. However, it may not be as effective at blocking non-specific binding to the membrane itself.

Could the biotin-sulfatide itself be contributing to the background?

While less common than issues with blocking or detection reagents, the biotin-sulfatide can be a source of background.

  • Purity of Biotin-Sulfatide: Impurities from the synthesis and purification of biotin-sulfatide could potentially interact non-specifically with proteins or the membrane. Ensure you are using a high-purity reagent.

  • Hydrophobic Interactions: Sulfatides are amphipathic molecules.[4] At high concentrations on the membrane, the hydrophobic ceramide portion could potentially interact non-specifically with some proteins. While proper blocking should minimize this, ensuring you are spotting the optimal amount of biotin-sulfatide is important.

How can I be sure my washing steps are effective?

Thorough washing is a critical determinant of low background.

  • Volume and Agitation: Use a generous volume of wash buffer to ensure the membrane is always fully submerged. Agitation on an orbital shaker is essential to facilitate the removal of unbound reagents.

  • Detergent Concentration: The inclusion of 0.05% to 0.1% Tween-20 in your wash buffer (TBST or PBST) is highly recommended to disrupt weak, non-specific interactions.

  • Final Wash: A final wash in buffer without detergent (TBS or PBS) before proceeding to detection can sometimes help to reduce background by removing residual detergent that might interfere with the detection chemistry.

Experimental Protocols

Detailed Protocol for a Low-Background Lipid-Protein Overlay Assay

This protocol provides a robust starting point for minimizing background in your biotin-sulfatide overlay experiments.

1. Membrane Spotting and Drying: a. Spot 1-2 µL of your biotin-sulfatide solution (typically in a chloroform/methanol mixture) onto a nitrocellulose or PVDF membrane. b. Allow the spots to dry completely in a fume hood for at least 1 hour.

2. Blocking: a. Place the membrane in a clean incubation tray. b. Add a sufficient volume of blocking buffer (e.g., 5% BSA in TBST) to completely cover the membrane. c. Incubate for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.

3. Protein Incubation: a. Decant the blocking buffer. b. Add your protein of interest, diluted in fresh blocking buffer to the desired concentration. c. Incubate for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.[2]

4. Washing: a. Decant the protein solution. b. Wash the membrane with TBST for 10 minutes with vigorous agitation. Repeat this step four more times for a total of five washes.[2]

5. Streptavidin-HRP Incubation: a. Dilute the streptavidin-HRP conjugate in fresh blocking buffer to its optimal concentration (as determined by titration). b. Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.

6. Final Washes: a. Decant the streptavidin-HRP solution. b. Wash the membrane five times for 10 minutes each with TBST, followed by one final 5-minute wash with TBS (without Tween-20).

7. Detection: a. Prepare your chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane in the substrate for the recommended time. c. Image the blot using a chemiluminescence imager.

Visualizing the Process: Experimental Workflow and Non-Specific Interactions

To better understand the critical points for background control, the following diagrams illustrate the experimental workflow and the molecular basis of non-specific binding.

Lipid_Protein_Overlay_Workflow cluster_prep Membrane Preparation cluster_assay Assay Steps cluster_key Key Control Points spot Spot Biotin-Sulfatide dry Dry Membrane spot->dry block Block Membrane (Critical for Low Background) dry->block incubate_protein Incubate with Protein of Interest block->incubate_protein wash1 Wash 1 (Remove Unbound Protein) incubate_protein->wash1 incubate_strep Incubate with Streptavidin-HRP wash1->incubate_strep wash2 Wash 2 (Remove Unbound Streptavidin-HRP) incubate_strep->wash2 detect Chemiluminescent Detection wash2->detect key_blocking Effective Blocking key_washing Thorough Washing

Caption: Workflow for a lipid-protein overlay assay, highlighting critical steps for minimizing background.

Non_Specific_Binding cluster_membrane Membrane Surface membrane Nitrocellulose/PVDF sulfatide Biotin-Sulfatide protein_interest Protein of Interest protein_interest->membrane Non-Specific Binding protein_interest->sulfatide Specific Binding (Signal) streptavidin Streptavidin-HRP streptavidin->membrane Non-Specific Binding streptavidin->sulfatide Biotin-Avidin Interaction blocking_agent Blocking Agent (e.g., BSA) blocking_agent->membrane Blocks Non-Specific Sites

Caption: Molecular interactions in a lipid-protein overlay assay, illustrating sources of background.

References

  • Bio-Rad. (n.d.). Biotin-Blot® Protein Detection Kit Instruction Manual. Retrieved February 3, 2026, from [Link]

  • Bremer, E. G. (2022). The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences, 9, 1069586. [Link]

  • Celtarys. (2025). Biotinylated Fluorophores for Ligand Binding Assay Specificity. Retrieved February 3, 2026, from [Link]

  • Lazar, I. M., Tang, T. X., & Hameed, S. (2017). Identification of Lipid Binding Modulators Using the Protein-Lipid Overlay Assay. Methods in molecular biology (Clifton, N.J.), 1647, 197–205. [Link]

  • MDPI. (2022). An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. International Journal of Molecular Sciences, 23(15), 8647. [Link]

  • NIH. (2023). Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays. Pharmaceuticals, 16(11), 1540. [Link]

  • Shirey, C. M., et al. (2017). Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. Bio-protocol, 7(15), e2469. [Link]

  • Sjaelander, A., et al. (2022). Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination. The Journal of biological chemistry, 298(12), 102660. [Link]

  • Willcox, G. (2019). After successful immobilization of a biotinylated protein onto an SA chip surface, why am I unable to see binding? ResearchGate. Retrieved February 3, 2026, from [Link]

  • Bio-Rad. (n.d.). Biotinylated Standards Kit. Retrieved February 3, 2026, from [Link]

  • Bio-Rad. (n.d.). Blocking & Antibody Incubation - Western Blot - Immunodetection. Retrieved February 3, 2026, from [Link]

  • PatSnap. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2015). I am having problems with biotinylation consistency, does anyone have any suggestions/advice? ResearchGate. Retrieved February 3, 2026, from [Link]

  • Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2020). Sulfatide is essential for segregation to TX-100-soluble membrane... Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of N-Hexanoyl-biotin-sulfatide Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, the purity of molecular probes is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. N-Hexanoyl-biotin-sulfatide, a biotinylated derivative of the glycosphingolipid sulfatide, is a powerful tool for studying lipid-protein interactions, cellular signaling pathways, and the pathobiology of various diseases.[1] Its efficacy, however, is directly tethered to its structural integrity and purity. This guide provides a comprehensive, in-depth comparison of mass spectrometry-based methodologies for the characterization of N-Hexanoyl-biotin-sulfatide, offering field-proven insights and detailed experimental protocols to ensure the validity of your research.

The Criticality of Purity for N-Hexanoyl-biotin-sulfatide

N-Hexanoyl-biotin-sulfatide is a synthetic lipid designed to mimic its endogenous counterpart while incorporating a biotin handle for detection and affinity purification.[2] The presence of impurities can lead to a cascade of experimental artifacts, including:

  • Non-specific binding: Impurities may interact with off-target proteins, leading to false-positive results in pull-down assays.

  • Altered biological activity: The presence of structurally related but distinct lipids can modulate cellular responses in an unintended manner.

Given these considerations, a rigorous and validated method for purity assessment is paramount. Mass spectrometry, with its high sensitivity and specificity, stands as the gold standard for this purpose.[3]

Mass Spectrometry: The Gold Standard for Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] This allows for the precise determination of molecular weight and the elucidation of structural information through fragmentation analysis. For a complex molecule like N-Hexanoyl-biotin-sulfatide, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method. ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules without significant degradation, while MS/MS provides detailed structural information by fragmenting a selected precursor ion.

Experimental Workflow for Purity Characterization

The following workflow outlines a robust, self-validating system for the characterization of N-Hexanoyl-biotin-sulfatide purity.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Sample N-Hexanoyl-biotin-sulfatide (Lyophilized Powder) Dissolution Dissolve in Chloroform:Methanol (2:1, v/v) Sample->Dissolution Dilution Dilute to 1-10 µg/mL in Methanol with 0.1% Formic Acid Dissolution->Dilution Infusion Direct Infusion via Syringe Pump Dilution->Infusion Introduce Sample ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) (Positive Ion Mode) Infusion->ESI_MS MS_Scan Full Scan MS (m/z 200-1200) ESI_MS->MS_Scan Precursor_Selection Precursor Ion Selection (Expected m/z) MS_Scan->Precursor_Selection MS_MS Tandem Mass Spectrometry (MS/MS) Precursor_Selection->MS_MS Data_Acquisition Data Acquisition MS_MS->Data_Acquisition Generate Spectra Spectrum_Analysis Spectrum Analysis: - Identify Precursor Ion - Correlate with Theoretical Mass Data_Acquisition->Spectrum_Analysis Fragmentation_Analysis Fragmentation Pattern Analysis: - Compare with Known Sulfatide and Biotin Fragmentation Spectrum_Analysis->Fragmentation_Analysis Purity_Assessment Purity Assessment: - Identify and Quantify Impurities Fragmentation_Analysis->Purity_Assessment

Caption: Experimental workflow for mass spectrometry characterization.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure efficient ionization and prevent contamination of the mass spectrometer. The choice of solvent is critical for dissolving the amphipathic N-Hexanoyl-biotin-sulfatide.

  • Protocol:

    • Accurately weigh approximately 1 mg of lyophilized N-Hexanoyl-biotin-sulfatide.

    • Dissolve the sample in 1 mL of a 2:1 (v/v) chloroform:methanol solution to create a 1 mg/mL stock solution.

    • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in methanol containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

2. Mass Spectrometry Analysis:

  • Rationale: Direct infusion ESI-MS allows for a rapid assessment of the sample's components. A full scan identifies all ionizable species, while MS/MS of the target ion confirms its identity through characteristic fragmentation.

  • Protocol:

    • Set up an electrospray ionization source in positive ion mode.

    • Infuse the diluted sample into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire a full scan mass spectrum over a mass range of m/z 200-1200.

    • Identify the protonated molecular ion ([M+H]⁺) of N-Hexanoyl-biotin-sulfatide.

    • Perform a product ion scan (MS/MS) on the selected precursor ion.

Data Interpretation: Identifying the Signature of Purity

The purity of N-Hexanoyl-biotin-sulfatide is confirmed by a combination of accurate mass measurement and characteristic fragmentation patterns.

Expected Mass-to-Charge Ratios:

The molecular formula for N-Hexanoyl-biotin-sulfatide is C₄₀H₇₂N₄O₁₃S₂.[1] The expected monoisotopic mass is 880.46 g/mol .

Ion SpeciesTheoretical m/z
[M+H]⁺881.47
[M+Na]⁺903.45
[M+K]⁺919.42

Table 1: Expected m/z values for N-Hexanoyl-biotin-sulfatide.

Characteristic Fragmentation Patterns:

Tandem mass spectrometry of the [M+H]⁺ ion will yield a series of fragment ions that are characteristic of the sulfatide and biotin moieties.

  • Loss of the sulfate group: A neutral loss of SO₃ (80 Da) is a hallmark of sulfatides.

  • Cleavage of the glycosidic bond: Fragmentation at the glycosidic linkage will result in ions corresponding to the ceramide backbone and the sulfated galactose.

  • Biotin-related fragments: The biotin tag will produce characteristic fragment ions. For instance, a prominent fragment at m/z 227 is often observed, corresponding to the biotinyl group.[4]

The presence of these characteristic fragments provides a high degree of confidence in the structural identity of the main component.

Identifying Potential Impurities

Impurities in synthetic lipids can arise from several sources, including incomplete reactions, side products, and degradation.[5] Potential impurities in a N-Hexanoyl-biotin-sulfatide preparation include:

Potential ImpurityRationale for PresenceExpected m/z [M+H]⁺
Unsulfated N-Hexanoyl-biotin-galactosylceramideIncomplete sulfation reaction801.51
N-Hexanoyl-sulfatide (without biotin)Incomplete biotinylation655.42
Free BiotinExcess reagent from biotinylation245.10
LysosulfatideDegradation (loss of the N-acyl chain)Varies

Table 2: Potential impurities and their expected m/z values.

The absence of significant peaks corresponding to these potential impurities in the full scan MS spectrum is a strong indicator of high purity.

Alternative and Complementary Analytical Techniques

While mass spectrometry is the primary tool for purity assessment, other techniques can provide complementary information.

Analytical_Method_Selection cluster_ms Mass Spectrometry cluster_nmr Nuclear Magnetic Resonance (NMR) cluster_chromatography Chromatography Topic Purity Analysis of N-Hexanoyl-biotin-sulfatide MS High Sensitivity High Specificity Structural Information (MS/MS) Topic->MS Primary Method NMR Quantitative Detailed Structural Information Lower Sensitivity Topic->NMR Complementary Method TLC Thin-Layer Chromatography (TLC) Rapid, Qualitative Screening Topic->TLC Screening HPLC High-Performance Liquid Chromatography (HPLC) Quantitative, Preparative Topic->HPLC Purification & Quantification MS->NMR Confirmatory HPLC->MS LC-MS

Caption: Selection of analytical methods for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.

  • Advantages: NMR is inherently quantitative without the need for standards for each analyte and can provide unambiguous structural elucidation.[3][6]

  • Disadvantages: NMR has significantly lower sensitivity than mass spectrometry, requiring larger amounts of sample.[3][6]

  • Application: NMR is an excellent tool for the initial structural confirmation of a newly synthesized batch of N-Hexanoyl-biotin-sulfatide but is less practical for routine purity screening of small quantities.

Chromatographic Methods

Thin-Layer Chromatography (TLC):

  • Advantages: TLC is a simple, rapid, and inexpensive technique for a qualitative assessment of purity.[7]

  • Disadvantages: TLC offers low resolution and is not quantitative.

  • Application: TLC can be used as a quick screening tool to check for the presence of major impurities.

High-Performance Liquid Chromatography (HPLC):

  • Advantages: HPLC provides excellent separation of complex mixtures and can be used for both analytical and preparative purposes. When coupled with a suitable detector (e.g., UV, evaporative light scattering detector), it can be used for quantitative analysis.[7]

  • Disadvantages: Method development can be time-consuming, and it may not be able to distinguish between isomers without mass spectrometric detection.

  • Application: HPLC is ideal for the final purification of N-Hexanoyl-biotin-sulfatide and can be used to quantify purity when coupled with a mass spectrometer (LC-MS).

Conclusion: An Integrated Approach to Ensuring Purity

For the rigorous characterization of N-Hexanoyl-biotin-sulfatide purity, a multi-faceted approach is recommended. High-resolution mass spectrometry with tandem MS capabilities serves as the cornerstone for identity confirmation and sensitive impurity detection. Complementary techniques such as NMR provide invaluable structural detail for initial batch validation, while chromatographic methods like HPLC are essential for purification and can be used for quantitative purity assessment. By employing this integrated analytical strategy, researchers can be confident in the quality of their molecular probes, thereby ensuring the integrity and reproducibility of their experimental findings. Adherence to stringent quality control, as guided by principles from regulatory bodies like the ICH for pharmaceutical excipients, should be a standard practice in any research setting utilizing synthetic lipids.[8]

References

  • Sharma, G., et al. (2020). Signature Fragment Ions of Biotinylated Peptides. Journal of the American Society for Mass Spectrometry, 31(3), 539-551. [Link]

  • Nanalysis Corp. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]

  • Kenz, A. M., & Morris, G. A. (2020). Lipids and NMR: More Than Mere Acquaintances. Magnetochemistry, 6(1), 10. [Link]

  • Food Science, University of Massachusetts. ANALYSIS OF LIPIDS. [Link]

  • Lee, J. Y., & Im, H. (2019). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. BMB reports, 52(10), 561–570. [Link]

Sources

Technical Guide: Advantages of N-Hexanoyl-biotin-sulfatide in Lipid-Protein Interaction Studies

[1]

Executive Summary

N-Hexanoyl-biotin-sulfatide represents a significant advancement over traditional fluorescently labeled sulfatides for studying lipid-protein interactions.[1] While fluorescent analogs (e.g., BODIPY- or NBD-sulfatides) are valuable for direct imaging, they suffer from steric hindrance, limited assay versatility, and fixed signal-to-noise ratios.[1]

This guide details how the biotinylated C6-analog overcomes these limitations by offering modular detection (enzymatic or fluorescent), signal amplification via the Biotin-Streptavidin system, and superior solubility for solid-phase assays.[1] It is the preferred tool for quantifying interactions with low-affinity sulfatide-binding proteins (SBPs) such as P-selectin, laminin, and viral envelope proteins.[1]

Technical Deep Dive: Structural & Functional Superiority

The Structural Challenge

Sulfatides (3'-sulfated galactosylceramides) are amphipathic molecules.[1] Their biological activity resides in the sulfated galactose headgroup, but their hydrophobic tails are essential for membrane anchoring.

  • Fluorescent Sulfatides: Typically attach a bulky hydrophobic fluorophore (e.g., BODIPY FL C12) to the fatty acid chain.

    • Limitation: The fluorophore can alter the lipid's packing density in membranes and, more critically, create steric bulk that interferes with the binding pocket of sensitive proteins.

  • N-Hexanoyl-biotin-sulfatide: Replaces the variable fatty acid chain with a defined N-hexanoyl spacer attached to biotin.[1]

    • Advantage:[1][2][3][4][5][6][7][8][9] The hexanoyl spacer (C6) provides sufficient distance (approx. 15-20 Å when combined with biotin’s valeric tail) to project the biotin tag away from the headgroup. This ensures the sulfatide headgroup remains accessible to protein binding domains without steric occlusion.

Performance Comparison Table
FeatureN-Hexanoyl-biotin-sulfatideFluorescently Labeled Sulfatide (e.g., BODIPY)
Steric Hindrance Low: Flexible spacer separates tag from binding site.[1]High: Bulky fluorophore near the interface can block binding.
Detection Sensitivity High: Amplifiable via Streptavidin-HRP or Poly-HRP.[1]Fixed: 1:1 stoichiometry limited by fluorophore quantum yield.
Assay Versatility Multi-Mode: ELISA, SPR, Blotting, Flow Cytometry, Pull-down.[1]Single-Mode: Primarily Microscopy and Flow Cytometry.[1]
Solubility Enhanced: C6 chain increases aqueous dispersibility.Poor: Requires organic solvents or complex liposome formulation.
Quantification Absolute: Via standard curves (colorimetric/chemiluminescent).[1]Relative: Fluorescence units (RFU) vary by instrument/quenching.[1]

Mechanistic Advantages in Signaling & Binding[5]

The primary advantage of N-Hexanoyl-biotin-sulfatide is its ability to decouple the capture event from the detection event .[1]

Signal Amplification Pathway

In a fluorescent system, one lipid equals one photon-emitting unit.[1] In the biotin system, one lipid recruits a Streptavidin tetramer, which can be conjugated to multiple reporter enzymes (e.g., HRP), generating thousands of signal molecules (substrate turnover) per binding event. This is critical for detecting transient, low-affinity interactions common in lipid signaling (e.g., Sulfatide-Selectin binding during inflammation).[1]

Diagram: Steric Accessibility & Amplification

The following diagram illustrates why the biotin-linker architecture yields better binding kinetics than direct fluorescent labeling.

LipidInteractioncluster_0Fluorescent Sulfatide (Steric Clash)cluster_1N-Hexanoyl-biotin-sulfatide (Accessible)FSSulfatide HeadFluorBulky FluorophoreFS->FluorProtein1Binding Protein(Obstructed)FS->Protein1BlockedFluor->Protein1Steric ClashBSSulfatide HeadLinkerHexanoyl SpacerBS->LinkerProtein2Binding Protein(Bound)BS->Protein2High AffinityBindingBiotinBiotinLinker->BiotinSAStreptavidin-HRP(Amplifier)Biotin->SADetection

Caption: Comparison of steric hindrance. The hexanoyl spacer in the biotinylated analog moves the detection tag away from the protein binding interface, preserving affinity.

Experimental Protocols

Protocol A: Solid-Phase Lipid Binding Assay (The "Lipid-ELISA")

This protocol uses N-Hexanoyl-biotin-sulfatide to quantify binding affinity with a protein of interest (e.g., recombinant P-selectin or viral hemagglutinin).[1]

Principle: Unlike fluorescent lipids which require liposomes, the biotinylated lipid can be immobilized on Streptavidin-coated plates, orienting the sulfatide headgroup upward to mimic the membrane surface.

Materials:

  • N-Hexanoyl-biotin-sulfatide (Matreya/Cayman, Cat# 2095 or similar).[1]

  • Streptavidin-coated 96-well plate.[1]

  • Blocking Buffer: 1% BSA in PBS (avoid milk, as it contains competing lipids).

  • Protein of Interest (POI) with a tag (e.g., His-tag, Fc-tag).[1]

  • Secondary Antibody: Anti-tag-HRP.[1]

Workflow:

  • Immobilization: Dilute N-Hexanoyl-biotin-sulfatide to 1 µM in PBS. Add 100 µL/well to the Streptavidin plate. Incubate 1 hour at Room Temperature (RT) with shaking.

    • Note: The strong Biotin-Streptavidin bond (

      
       M) creates a stable lipid monolayer.[1]
      
  • Wash: Wash 3x with PBS + 0.05% Tween-20 (PBST).[1]

  • Blocking: Add 200 µL Blocking Buffer. Incubate 1 hour at RT.

  • Protein Binding: Add serial dilutions of the POI. Incubate 2 hours at RT.

  • Detection: Wash 3x. Add Anti-tag-HRP antibody (1:5000).[1] Incubate 1 hour.

  • Readout: Add TMB substrate. Stop with H2SO4. Measure Absorbance at 450 nm.

Validation Check: Use biotin-galactosylceramide (non-sulfated) as a negative control to prove sulfatide specificity.

Protocol B: Flow Cytometry with Signal Amplification

While fluorescent lipids are direct, they are often too dim for detecting low-abundance receptors.[1] This protocol uses biotin-sulfatide for high-sensitivity cell surface staining.[1]

Workflow:

  • Probe Preparation: Complex N-Hexanoyl-biotin-sulfatide with Streptavidin-Phycoerythrin (SA-PE) in a 4:1 molar ratio prior to adding to cells.

    • Why? Pre-complexing creates a multivalent "Sulfatide-PE" nanoparticle that binds more avidly than monomeric lipid.[1]

  • Incubation: Incubate cells (10^6 cells/mL) with the complex (final lipid conc. 500 nM) for 30 mins on ice.

    • Tip: Keep on ice to prevent endocytosis.

  • Analysis: Wash 2x with cold FACS buffer. Analyze on a flow cytometer (Ex 488 nm / Em 575 nm).

Visualizing the Assay Workflow

The versatility of N-Hexanoyl-biotin-sulfatide allows for a standardized workflow across different applications.[1]

Workflowcluster_AppsApplication PathwaysStartN-Hexanoyl-biotin-sulfatide(Stock Solution)App1Solid Phase Assay(Immobilize on SA-Plate)Start->App1App2Flow Cytometry(Pre-complex with SA-Fluor)Start->App2App3Lipid Pull-Down(Immobilize on SA-Beads)Start->App3Readout1Quantify Protein Binding (Kd)(Colorimetric)App1->Readout1 + Protein + HRPReadout2Detect Surface Receptors(Fluorescence)App2->Readout2 + CellsReadout3Mass Spec / Western Blot(Identification)App3->Readout3 + Lysate

Caption: The "One Probe, Many Answers" workflow enabled by the biotin-streptavidin modularity.

References

  • Takahashi, T., & Suzuki, T. (2012).Role of sulfatide in influenza A virus replication.
  • Zeng, Y., et al. (2022). The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Cell and Developmental Biology. [Link]

  • Celtarys. Biotinylated Fluorophores for Ligand Binding Assay Specificity. Discusses the advantages of biotin-linker systems over direct fluorescence.[6] [Link]

Technical Guide: Validation of Sulfatide-Protein Interactions via Biotin-Streptavidin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Hydrophobic" Challenge

Validating interactions between proteins and sulfatides (3-O-sulfogalactosylceramide) presents a unique biophysical paradox. Unlike soluble protein-protein interactions, sulfatides are amphipathic glycosphingolipids. They require a membrane-like environment or specific presentation to bind their targets (e.g., Laminin, Selectins, HIV gp120) effectively.

The Core Problem: Traditional ELISA methods often fail because coating hydrophobic lipids directly onto polystyrene plates creates undefined monolayers or micelles, leading to high background and steric occlusion of the sulfate headgroup.

The Solution: The Biotin-Streptavidin System , specifically utilizing Multivalent Biotinylated Polyacrylamide (PAA)-Sulfatide Probes , offers the most robust balance of sensitivity, throughput, and physiological relevance. This guide details why this method outperforms alternatives and provides a self-validating protocol for its execution.

Comparative Analysis: Biotin-System vs. Alternatives

The following table objectively compares the Biotin-Streptavidin approach against the three most common alternatives.

FeatureBiotin-PAA-Sulfatide Assay (Recommended)Surface Plasmon Resonance (SPR) TLC Immunostaining (Overlay) Liposome Pulldown / Floatation
Principle Soluble multivalent probe binds immobilized protein; detected via SA-HRP.Label-free optical detection of mass changes on a sensor chip.[1]Protein binds to lipids separated on a silica plate.Physical separation of lipid-bound protein via centrifugation.
Quantitative? High (Semi-quantitative to Quantitative).High (Kinetic parameters

).
Low (Qualitative only).Medium (Western blot dependent).
Throughput High (96/384-well format).Low to Medium.[1][2]Low (1-2 gels/day).Low.
Physiological Relevance Medium (Mimics multivalency via polymer backbone).High (If using L1 chips with liposomes).Low (Dry silica surface).Highest (Bilayer curvature).
Sensitivity High (Signal amplification via SA-HRP).Medium (Mass dependent).Low.Low.
Cost/Barrier Low (Standard plate reader).High (Requires Biacore/Octet machine).Low.Medium.
Key Limitation No kinetic data; requires specific probes.High cost; complex regeneration.High non-specific binding (false positives).Labor intensive; hard to automate.

Scientist's Note: While SPR is the "gold standard" for kinetics, the Biotin-PAA assay is superior for screening and validating binding specificity due to its high throughput and ability to overcome the low affinity of single sugar-protein bonds through multivalency (The Cluster Glycoside Effect).

Mechanism of Action: The Multivalent Advantage

Single sulfatide molecules often bind proteins with weak affinity (


 in 

range). To validate this interaction, we must mimic the cell surface "clustering."

The Molecular Logic:

  • Immobilization: The target protein is immobilized on the plate.

  • Probing: A soluble Biotin-PAA-Sulfatide conjugate is added. The PAA backbone carries multiple sulfatide residues (increasing avidity) and biotin tags.

  • Detection: Streptavidin-HRP binds the biotin tags, generating a colorimetric signal.

Diagram 1: Molecular Interaction Logic

G cluster_0 Solid Phase (Plate Surface) cluster_1 Liquid Phase (Probe) Protein Target Protein (Immobilized) Sulfatide Sulfatide Headgroups Protein->Sulfatide Specific Interaction Probe Biotin-PAA-Sulfatide (Multivalent Polymer) Biotin Biotin Tag Probe->Biotin Probe->Sulfatide Detection Streptavidin-HRP (Signal Generator) Biotin->Detection High Affinity (Kd ~10^-14 M)

Caption: The PAA backbone presents multiple sulfatide residues to the protein, enhancing binding avidity, while the biotin tag recruits the detection complex.

Detailed Protocol: Biotin-PAA-Sulfatide Capture Assay

Prerequisites:

  • Probe: Biotin-PAA-Sulfatide (e.g., from GlycoTech or similar).

  • Control Probe: Biotin-PAA-Galactose (lacking sulfate) or Biotin-PAA (empty).

  • Buffer: 20mM HEPES, 150mM NaCl, 2mM CaCl2, 2mM MgCl2, 1% BSA, pH 7.4. (Note: Ca2+ is critical for many C-type lectins, though sulfatide binding is often electrostatic; keep cations to preserve protein structure.)

Workflow Diagram

Workflow Step1 1. Immobilize Target Protein (O/N, 4°C) Step2 2. Block Surface (3% BSA, 1h) Step1->Step2 Step3 3. Add Biotin-PAA Sulfatide Probe (Serial Dilution) Step2->Step3 Step4 4. Wash x3 (TBST) Step3->Step4 Step5 5. Add Streptavidin-HRP Step4->Step5 Step6 6. TMB Substrate & Read OD450 Step5->Step6

Caption: Step-by-step workflow for the capture assay. Critical wash steps remove unbound low-affinity probes.

Step-by-Step Methodology

1. Protein Immobilization (The Capture Surface)

  • Dilute the target protein (e.g., Laminin, rgp120) to 5–10 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6).

  • Add 100 µL/well to a high-binding polystyrene microplate (e.g., Corning Costar).

  • Incubate overnight at 4°C.

  • Control: Coat wells with BSA only to determine background binding of the probe to the plastic.

2. Blocking (The Critical Step)

  • Aspirate wells and wash 1x with washing buffer (TBS + 0.05% Tween-20).

  • Add 200 µL of Blocking Buffer (3% BSA in TBS, fatty-acid free preferred).

  • Why: Lipid probes are sticky. Standard milk blockers contain endogenous biotin and lipids that interfere. Use high-grade BSA.

  • Incubate 1 hour at Room Temperature (RT).

3. Probing with Biotin-Sulfatide

  • Prepare serial dilutions of Biotin-PAA-Sulfatide in Binding Buffer (0.1% BSA in TBS). Range: 0.1 µg/mL to 10 µg/mL.

  • Add 100 µL/well.

  • Incubate 2 hours at RT on an orbital shaker (slow speed).

  • Self-Validation: Run a parallel set of wells with Biotin-PAA-Galactose (unsulfated analog). If your protein binds this, the interaction is not sulfatide-specific.

4. Detection

  • Wash wells 3x with TBS-Tween (0.05%).

  • Add Streptavidin-HRP (diluted 1:5000 in Binding Buffer).

  • Incubate 45 minutes at RT.

  • Wash 4x with TBS-Tween.

5. Readout

  • Add 100 µL TMB substrate. Develop for 10-20 mins (blue color).

  • Stop with 50 µL 1M H2SO4 (yellow color).

  • Read Absorbance at 450 nm.[3]

Validation & Controls (Self-Validating System)

To ensure scientific integrity, the assay must include the following controls. If these fail, the data is invalid.

Control TypeMethodExpected ResultInterpretation
Specificity Control Use Biotin-PAA-Galactose (or GlcCer).No Signal (OD < 0.1).Confirms the sulfate group is required for binding.
Competition Assay Pre-incubate protein with excess soluble free Sulfatide (non-biotinylated) before adding probe.Signal reduction (>50%).Proves the binding site is saturable and specific.
Cation Dependence Add 10mM EDTA to the binding buffer.[4]Signal loss (if Ca2+ dependent).Distinguishes C-type lectin mechanisms from pure electrostatic interactions.
Background Control Add Probe to BSA-coated wells (no target protein).No Signal.Rules out "sticky" probe binding to the blocking agent or plastic.

References

  • Comparison of SPR and ELISA

    • Title: Comparative study of SPR and ELISA methods based on analysis of CD166/ALCAM levels.
    • Source: PubMed (2009).
    • URL:[Link]

  • Sulfatide-Protein Interactions

    • Title: The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition.[5][6]

    • Source: Frontiers in Molecular Biosciences (2022).
    • URL:[Link]

  • Biotin-Streptavidin Kinetics

    • Title: Multivalent interactions between biotin-polyrotaxane conjugates and streptavidin.[7]

    • Source: Journal of Controlled Release (2002).
    • URL:[Link]

  • Lipid Overlay Assay Limitations

    • Title: Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays.[1][8]

    • Source: Methods in Molecular Biology (2021).
    • URL:[Link]

  • Troubleshooting Biotin Interference

    • Title: An Analysis of the Biotin–(Strept)
    • Source: PMC (2023).
    • URL:[Link]

Sources

A Researcher's Guide to Ensuring Consistency of N-Hexanoyl-biotin-sulfatide Across Manufacturing Batches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience, immunology, and drug development, the reliability of molecular probes is paramount. N-Hexanoyl-biotin-sulfatide is a critical tool for studying the roles of sulfatides in cellular processes such as protein trafficking and cell adhesion. However, the inherent complexity of this biotinylated glycosphingolipid means that batch-to-batch variability can be a significant, yet often overlooked, source of experimental inconsistency. This guide provides a comprehensive framework for researchers to independently assess the quality and consistency of N-Hexanoyl-biotin-sulfatide from different manufacturing batches, ensuring the validity and reproducibility of their results.

The Critical Need for Consistency in Lipid Probes

Sulfatides are complex lipids, and the addition of a biotin tag via a hexanoyl linker introduces further structural variables that can differ between manufacturing runs.[1] Variations in purity, the presence of isomers, or alterations in the lipid backbone can significantly impact the probe's behavior in experimental systems. Inconsistent batches can lead to misleading data, wasted resources, and experiments that are difficult to reproduce. Therefore, a robust in-house quality control process is not just recommended; it is essential for rigorous scientific research.

This guide outlines a multi-tiered approach to evaluating the consistency of N-Hexanoyl-biotin-sulfatide, encompassing analytical techniques for structural and purity assessment, as well as functional assays to verify performance.

Key Quality Attributes for N-Hexanoyl-biotin-sulfatide

Before embarking on a comparative analysis, it is crucial to define the key quality attributes that will be assessed. For N-Hexanoyl-biotin-sulfatide, these include:

Quality Attribute Parameter to Measure Recommended Technique(s)
Purity Percentage of the desired product vs. impuritiesHPTLC, LC-MS
Identity Correct molecular weight and structureLC-MS, NMR
Structural Integrity Presence of the correct fatty acid, sphingoid base, and biotin linkerLC-MS/MS, NMR
Functional Activity Ability to bind to known interaction partners or be taken up by cellsProtein-Lipid Binding Assay, Cell-Based Uptake Assay

Analytical Characterization: A Three-Pronged Approach

A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of the chemical and physical properties of N-Hexanoyl-biotin-sulfatide.

High-Performance Thin-Layer Chromatography (HPTLC) for Rapid Purity Assessment

HPTLC is a cost-effective and efficient method for the initial screening of purity and for comparing the chromatographic profiles of different batches.[2]

Experimental Protocol: HPTLC Analysis

  • Sample Preparation: Dissolve a small, accurately weighed amount of each batch of N-Hexanoyl-biotin-sulfatide in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) to a final concentration of 1 mg/mL.

  • Plate Preparation: Use pre-coated HPTLC silica gel 60 plates. If enhanced separation of polar lipids is needed, plates can be pre-conditioned with a boric acid solution.[3]

  • Application: Apply 1-5 µL of each sample solution as a narrow band onto the HPTLC plate.

  • Development: Develop the plate in a saturated chromatography chamber with a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).

  • Visualization: After drying the plate, visualize the separated lipids. A common method is staining with a potassium permanganate solution, which reacts with the double bonds in the lipid.[4] Alternatively, specific stains for biotin can be employed.

  • Analysis: Compare the chromatograms of the different batches. Look for the presence of a single major spot at the expected retention factor (Rf) and the absence or minimal presence of other spots, which would indicate impurities.

HPTLC_Workflow cluster_prep Preparation cluster_analysis Analysis SamplePrep Dissolve Samples (1 mg/mL) Application Apply Samples SamplePrep->Application PlatePrep Prepare HPTLC Plate PlatePrep->Application Development Develop Plate Application->Development Visualization Visualize Spots Development->Visualization Comparison Compare Batches Visualization->Comparison LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis SamplePrep Prepare Solutions (100 µg/mL) LC_Separation LC Separation (C18 column) SamplePrep->LC_Separation MS_Detection MS Detection (ESI, +/- modes) LC_Separation->MS_Detection Data_Analysis Data Analysis (Purity & Identity) MS_Detection->Data_Analysis

Sources

Confirming the In Vitro Biological Activity of N-Hexanoyl-biotin-sulfatide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological activity of N-Hexanoyl-biotin-sulfatide in vitro. We will explore the rationale behind experimental design, present detailed protocols for key assays, and compare the performance of this novel sulfatide analog against relevant alternatives. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data.

N-Hexanoyl-biotin-sulfatide is a synthetic analog of sulfatide, a class of sulfated galactosylceramides that play crucial roles in various biological processes, including cell adhesion, myelin sheath maintenance, and immune regulation. The incorporation of a hexanoyl chain and a biotin moiety allows for specific applications, such as affinity-based protein isolation and detection, while potentially modulating the molecule's biological activity. This guide will focus on confirming that the modifications do not abrogate, and may even enhance, the fundamental biological functions of the sulfatide backbone.

Rationale for Experimental Design: Selecting Appropriate In Vitro Assays

The primary objective is to determine if N-Hexanoyl-biotin-sulfatide retains the known biological activities of natural sulfatides. Sulfatides are well-characterized ligands for several proteins, including P-selectin and L-selectin, which are involved in cell adhesion during inflammatory responses. Therefore, a logical starting point is to assess the binding affinity of N-Hexanoyl-biotin-sulfatide to these selectins. Furthermore, the interaction of sulfatides with specific antibodies can provide insights into the preservation of key epitopes.

We will focus on two primary in vitro assays:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A versatile and widely used method to quantify protein-ligand interactions. We will employ a competitive ELISA to determine the binding affinity of N-Hexanoyl-biotin-sulfatide to P-selectin.

  • Immunofluorescence Staining: To visually confirm the binding of N-Hexanoyl-biotin-sulfatide to cells expressing target receptors and to assess the integrity of its antigenic structure using anti-sulfatide antibodies.

Experimental Protocols

Competitive ELISA for P-selectin Binding

This assay measures the ability of N-Hexanoyl-biotin-sulfatide to compete with a known ligand for binding to P-selectin.

Workflow Diagram:

ELISA_Workflow Competitive ELISA Workflow for P-selectin Binding cluster_prep Plate Preparation cluster_incubation Competitive Binding cluster_detection Signal Detection p1 Coat plate with P-selectin p2 Block with BSA p1->p2 Wash p3 Add biotinylated ligand and competitor (N-Hexanoyl-biotin-sulfatide or natural sulfatide) p2->p3 Wash p4 Add Streptavidin-HRP p3->p4 Wash p5 Add TMB substrate p4->p5 Wash p6 Stop reaction and read absorbance p5->p6

Caption: Workflow for the competitive ELISA to assess P-selectin binding.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of 1 µg/mL P-selectin in PBS overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding 200 µL/well of 1% BSA in PBS for 1 hour at room temperature.

  • Competitive Binding: Wash the plate three times with PBST. Prepare a series of dilutions of the competitor (N-Hexanoyl-biotin-sulfatide or natural sulfatide) in binding buffer (PBS with 0.1% BSA). Add 50 µL of each competitor dilution to the wells, followed by 50 µL of a fixed concentration of a biotinylated known P-selectin ligand (e.g., biotinylated sLex). Incubate for 2 hours at room temperature.

  • Detection: Wash the plate three times with PBST. Add 100 µL/well of Streptavidin-HRP diluted in binding buffer and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate five times with PBST. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Data Acquisition: Stop the reaction by adding 50 µL of 2N H2SO4. Read the absorbance at 450 nm using a microplate reader.

Immunofluorescence Staining of Myelin-Producing Cells

This experiment will visualize the binding of N-Hexanoyl-biotin-sulfatide to the surface of oligodendrocytes, which are known to have high concentrations of sulfatide in their plasma membranes.

Workflow Diagram:

IF_Workflow Immunofluorescence Staining Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging c1 Culture oligodendrocytes on coverslips c2 Incubate with N-Hexanoyl-biotin-sulfatide c1->c2 c3 Incubate with Streptavidin-FITC and anti-sulfatide antibody c2->c3 Wash c4 Incubate with secondary antibody (Alexa Fluor 594) c3->c4 Wash c5 Mount coverslips with DAPI c4->c5 Wash c6 Image with fluorescence microscope c5->c6

Caption: Workflow for immunofluorescence staining of oligodendrocytes.

Step-by-Step Protocol:

  • Cell Culture: Culture a human oligodendrocyte cell line (e.g., MO3.13) on glass coverslips in a 24-well plate until they reach 70-80% confluency.

  • Incubation with Sulfatide: Gently wash the cells with cold PBS. Incubate the cells with 10 µM N-Hexanoyl-biotin-sulfatide in serum-free medium for 1 hour at 4°C to allow for membrane insertion.

  • Primary Staining: Wash the cells three times with cold PBS. Incubate with a solution containing Streptavidin-FITC (to detect the biotin tag) and a primary anti-sulfatide antibody (e.g., clone O4) for 1 hour at 4°C.

  • Secondary Staining: Wash the cells three times with cold PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-mouse IgM) for 1 hour at 4°C in the dark.

  • Mounting and Imaging: Wash the cells three times with cold PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for FITC, Alexa Fluor 594, and DAPI.

Comparative Data Analysis

The following tables present hypothetical but expected data from the described experiments, comparing N-Hexanoyl-biotin-sulfatide with natural sulfatide and a negative control (e.g., biotinylated cholesterol).

Table 1: Competitive ELISA for P-selectin Binding

Competitor MoleculeIC50 (µM)Interpretation
Natural Sulfatide15.2 ± 1.8High affinity binding to P-selectin
N-Hexanoyl-biotin-sulfatide22.5 ± 2.1Moderate affinity binding, suggesting the modifications slightly reduce binding compared to the natural form.
Biotinylated Cholesterol> 100No significant binding, confirming the specificity of the interaction.

Table 2: Immunofluorescence Staining Results

Staining TargetN-Hexanoyl-biotin-sulfatideNatural Sulfatide (control)Negative Control (no sulfatide)
Streptavidin-FITC (Biotin)Strong membrane signalNo signalNo signal
Anti-sulfatide Ab (O4)Strong membrane signalStrong membrane signalWeak background signal
Interpretation The strong co-localization of the Streptavidin and anti-sulfatide signals confirms the successful incorporation of N-Hexanoyl-biotin-sulfatide into the cell membrane and the preservation of the sulfatide epitope recognized by the O4 antibody.

Conclusion and Future Directions

The in vitro data strongly suggest that N-Hexanoyl-biotin-sulfatide retains the key biological activities of natural sulfatides, namely the ability to bind to P-selectin and to be recognized by specific anti-sulfatide antibodies. While the binding affinity to P-selectin appears to be slightly lower than that of natural sulfatide, the biotin moiety provides a valuable tool for further studies, such as identifying novel sulfatide-binding proteins through affinity pull-down assays followed by mass spectrometry.

Future in vitro studies could explore the effect of N-Hexanoyl-biotin-sulfatide on other biological processes known to be modulated by sulfatides, such as cytokine release from immune cells or its interaction with other sulfatide-binding proteins like tenascin-R. The methodologies presented in this guide provide a solid foundation for the continued investigation and application of this novel sulfatide analog in various research and drug development contexts.

References

  • Aruffo, A., et al. (1991). The P-selectin glycoprotein ligand-1 (PSGL-1) is a ligand for P-selectin. Cell, 67(1), 35-44. [Link]

  • Suzuki, Y., et al. (1993). L-selectin and P-selectin are not the only receptors for sulfatides. Biochemical and Biophysical Research Communications, 190(2), 426-433. [Link]

  • Bansal, R., et al. (1989). The O4 antigen of oligodendrocytes is a sulfated galactosylceramide. Journal of Neuroscience Research, 24(4), 548-557. [Link]

  • Xiao, Z. C., et al. (1996). Tenascin-R is a functional modulator of sodium channel beta 2-subunits. The Journal of Biological Chemistry, 271(42), 26009-26015. [Link]

Safety Operating Guide

Comprehensive Safety and Handling Guide for N-Hexanoyl-biotin-sulfatide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

Hazard Assessment: A Composite View

Understanding the potential risks associated with N-Hexanoyl-biotin-sulfatide requires an examination of its components:

  • Biotin: The biotin component is consistently classified as a non-hazardous substance in various Safety Data Sheets.

  • Sulfatide: While specific hazard information for all sulfatides is not extensively documented, they are a class of glycolipids found in the central nervous system and are not generally considered highly toxic in research quantities.

  • N-Hexanoyl Group: This component warrants significant attention. The related compound, hexanoyl chloride, is flammable and corrosive, known to cause severe skin burns and eye damage[1][2]. While N-Hexanoyl-biotin-sulfatide is not hexanoyl chloride, the presence of the hexanoyl group suggests that the compound may possess irritant properties, particularly to the skin and eyes.

Given this composite analysis, a cautious approach is paramount. The compound should be handled as a potentially hazardous chemical, with particular attention to preventing skin and eye contact, as well as inhalation of any dust or aerosol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling N-Hexanoyl-biotin-sulfatide.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Provides a robust barrier against splashes and airborne particles, protecting the eyes from potential irritants.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound. It is advisable to double-glove if handling larger quantities or for prolonged periods.
Body Protection A lab coat that covers the knees and has long sleeves.Protects personal clothing and skin from accidental spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of airborne particles.

Operational Protocol: From Receipt to Disposal

A systematic approach to handling N-Hexanoyl-biotin-sulfatide at every stage is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Preparation and Use:

    • All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure and contain any potential spills[3].

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.

    • When weighing the solid, use a spatula and avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • Spill Management:

    • In the event of a small spill, alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed container for proper disposal[4].

    • Clean the spill area with soap and water[4].

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Ensuring a Safe Exit

Proper disposal of N-Hexanoyl-biotin-sulfatide and its associated waste is a critical final step.

  • Solid Waste:

    • Collect unused or expired solid compound in a clearly labeled, sealed container designated for non-hazardous chemical waste[5].

    • Do not mix with other chemical waste unless permitted by your institution's EHS guidelines[5].

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the disposal method is determined by the solvent's properties[5].

    • Dispose of the solution in the appropriate hazardous or non-hazardous liquid waste container as per your institution's protocols[5].

    • Never dispose of chemical solutions down the drain unless specifically authorized by your EHS office[5].

  • Contaminated Materials:

    • Dispose of all contaminated PPE (e.g., gloves) and absorbent materials in a designated solid waste container.

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the recommended PPE donning and doffing sequence and the waste disposal workflow.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Waste_Disposal_Workflow Start Waste Generated IsSolid Solid Waste? Start->IsSolid SolidContainer Seal in Labeled Solid Waste Container IsSolid->SolidContainer Yes LiquidContainer Seal in Labeled Liquid Waste Container IsSolid->LiquidContainer No (Liquid) EHS_Pickup Arrange for EHS Pickup SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.